molecular formula C4H9ClN2O2 B2623557 Ethyl 2-amino-2-iminoacetate hydrochloride CAS No. 76029-62-4

Ethyl 2-amino-2-iminoacetate hydrochloride

Cat. No.: B2623557
CAS No.: 76029-62-4
M. Wt: 152.58
InChI Key: ARUMINUDFDUGNU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-iminoacetate hydrochloride (CAS 76029-62-4) is a versatile organic compound and a valuable building block in synthetic organic chemistry . Its structure, which incorporates an ethyl ester, an amino group, and an imino group, provides a unique functional framework for the preparation of nitrogen-rich compounds . A primary application of this reagent is in the synthesis of guanidine derivatives . Guanidines are critical in biological systems and are found in various molecules with significant pharmaceutical applications, including antiviral and anticancer agents . The compound's amino and imino groups offer a versatile platform for creating these derivatives, allowing chemists to tailor the properties of resulting molecules for specific research purposes . Furthermore, this compound is used in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals . Its reactivity facilitates the formation of five- or six-membered nitrogen-containing rings, structures commonly associated with a wide range of biological activities such as antibacterial, antifungal, and antiviral properties . Beyond pharmaceutical research, this intermediate has also been explored in agrochemical synthesis for the development of novel herbicides and pesticides . The hydrochloride salt form enhances the compound's stability, making it more convenient to handle and store under recommended conditions of 2-8°C in a dark, inert atmosphere . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-2-iminoacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.ClH/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUMINUDFDUGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76029-62-4
Record name ethyl carbamimidoylformate hydrochloride
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Foundational & Exploratory

Physical and chemical properties of Ethyl 2-amino-2-iminoacetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on Ethyl 2-amino-2-iminoacetate hydrochloride, structured for researchers and drug development professionals.

A Critical C2 Building Block for Heterocyclic Synthesis

CAS Number: 76029-62-4 Formula:


Molecular Weight:  152.58  g/mol
Synonyms:  Ethyl amino(imino)acetate hydrochloride; Ethyl oxalimidate hydrochloride.

Executive Summary & Chemical Identity

This compound is a specialized bifunctional reagent primarily utilized in the synthesis of nitrogen-containing heterocycles.[1] Structurally, it represents the ethyl ester of oxalamidine, stabilized as a hydrochloride salt.

Its value in medicinal chemistry lies in its 1,2-dielectrophilic character . It possesses two distinct reactive centers:

  • The Amidine Carbon: Highly electrophilic, prone to nucleophilic attack by amines or hydrazines.

  • The Ester Carbonyl: Susceptible to acylation reactions, allowing for cyclization.

Unlike simple acetimidates, the presence of the ester group adjacent to the amidine creates a "push-pull" electronic environment, making it a potent precursor for imidazole-4-carboxylates , 1,2,4-triazoles , and pyrimidines —scaffolds ubiquitous in kinase inhibitors and GPCR ligands.

Physicochemical Profile
PropertyDataTechnical Note
Appearance White to off-white crystalline solidHygroscopic; requires desiccation.
Melting Point Decomposes >120°C (Typical)Exact MP varies by purity/solvate state; thermal instability prevents standard capillary MP determination without decomposition.
Solubility High: Water, DMSO, MethanolLow: Et2O, Hexane, TolueneThe salt form necessitates polar protic or aprotic solvents.
pKa (Amidine) ~7.5 – 8.5 (Estimated)Lower than typical alkyl amidines (~12) due to the electron-withdrawing ester group adjacent to the amidine.
Hygroscopicity HighHydrolyzes to ethyl oxalate and ammonium chloride upon prolonged moisture exposure.

Reactivity & Mechanistic Insights[2]

The Electrophilic Cascade

The utility of this compound is defined by its ability to undergo stepwise condensation reactions. In a typical heterocycle synthesis, the reaction proceeds via an initial attack on the imidate carbon, followed by intramolecular cyclization attacking the ester.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-electrophile mechanism when reacting with a 1,2-binucleophile (e.g., an


-amino ketone).

ReactionMechanism Reagent Ethyl 2-amino-2-iminoacetate (Electrophile) Intermediate Amidine Intermediate (Linear Adduct) Reagent->Intermediate Step 1: Nucleophilic Attack on Amidine C Nucleophile 1,2-Binucleophile (e.g., diamine, amino-ketone) Nucleophile->Intermediate Cyclization Intramolecular Acylation Intermediate->Cyclization Step 2: EtOH Elimination Product Heterocycle (Imidazole/Triazole) Cyclization->Product Aromatization

Figure 1: The sequential condensation mechanism. The amidine carbon is the kinetic reaction site, while the ester carbonyl serves as the thermodynamic trap for cyclization.

Stability Considerations

Researchers must be aware of the hydrolytic instability of the free base.

  • Acidic Conditions: Stable as the HCl salt.

  • Basic Conditions: Upon neutralization (e.g., with

    
     or 
    
    
    
    ), the free base is generated. In the absence of a nucleophile, the free base rapidly dimerizes or hydrolyzes to ethyl oxamate. Protocol Tip: Always generate the free base in situ in the presence of the coupling partner.

Experimental Protocol: Synthesis of Imidazole-4-Carboxylates

A common application is the reaction with


-amino ketones to form substituted imidazoles. This protocol is designed for high reproducibility and minimizes side reactions (hydrolysis).
Materials
  • Ethyl 2-amino-2-iminoacetate HCl (1.0 equiv)

  • 
    -Amino ketone hydrochloride (1.0 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (2.2 equiv)
    
  • Solvent: Ethanol (Absolute) or Methanol

  • Temperature: Reflux (78°C)

Step-by-Step Methodology
  • Preparation of the Electrophile Suspension:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Ethyl 2-amino-2-iminoacetate HCl (10 mmol, 1.53 g) in absolute ethanol (20 mL).

    • Critical: Ensure the ethanol is dry.[2] Water content >0.5% drastically reduces yield due to ester hydrolysis.

  • In-Situ Neutralization:

    • Add the

      
      -amino ketone hydrochloride (10 mmol) to the suspension.
      
    • Cool the mixture to 0°C in an ice bath.

    • Dropwise add

      
       (22 mmol, 3.06 mL) over 10 minutes.
      
    • Observation: The solution will clear slightly as the salts dissolve, followed by the precipitation of

      
      .
      
  • Cyclization:

    • Remove the ice bath and allow the reaction to warm to room temperature (RT) for 30 minutes.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the starting amidine (low

      
      ) and the appearance of a UV-active spot (
      
      
      
      0.4–0.6).
  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove triethylamine salts.

    • Dry the organic layer over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Et2O/Hexanes or perform flash column chromatography (Gradient: 0-5% MeOH in DCM).

Workflow Diagram

ProtocolFlow Start Start: Suspend Reagents in Dry EtOH BaseAdd Add Et3N at 0°C (In-situ Free Base Gen) Start->BaseAdd Reflux Reflux 4-6 Hours (Cyclization) BaseAdd->Reflux Workup Evaporate EtOH Extract w/ EtOAc Reflux->Workup Purify Column Chromatography (DCM/MeOH) Workup->Purify

Figure 2: Operational workflow for the synthesis of imidazole derivatives using Ethyl 2-amino-2-iminoacetate HCl.

Handling, Safety, and Storage

Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under inert gas (Argon or Nitrogen). The compound is hygroscopic .

    • Container: Tightly sealed glass vial with parafilm.

Decomposition Indicators: If the white solid turns into a sticky paste or develops a sour smell (oxalic acid/ester odor), significant hydrolysis has occurred. Discard and purchase fresh material, as the hydrolysis products (ethyl oxalate) will compete in synthesis reactions.

References

  • National Center for Advancing Translational Sciences (NCATS). this compound - Compound Summary. Inxight Drugs. [Link]

  • PubChem. this compound (Compound). National Library of Medicine. [Link](Note: General reference for structure verification; specific CAS entry may vary by indexing).

  • Organic Chemistry Portal. Synthesis of Imidazoles: Methodologies and Mechanisms. [Link]

Sources

Ethyl 2-amino-2-iminoacetate hydrochloride CAS number 76029-62-4

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 76029-62-4 Formula: C₄H₉ClN₂O₂ Synonyms: Ethyl amino(imino)acetate HCl, Ethyl oxalamidrate hydrochloride, Ethyl oxalimidate amine hydrochloride.

Executive Summary

Ethyl 2-amino-2-iminoacetate hydrochloride is a specialized bifunctional building block primarily utilized in the synthesis of nitrogen-rich heterocycles.[1] Structurally, it possesses both an ester moiety and an amidine-like (amino-imino) functionality on adjacent carbons, making it a "masked" oxalic acid derivative.

This compound is a critical electrophile in medicinal chemistry, serving as a precursor for 1,2,4-triazines , imidazoles , and pyrimidines —scaffolds ubiquitous in antiviral (e.g., Favipiravir analogs) and antineoplastic therapeutics. Its utility stems from the differential reactivity of its two electrophilic centers: the imino carbon (highly reactive toward nucleophiles) and the ester carbonyl (reactive, but slower).

Chemical Identity & Physiochemical Profile[2][3][4]

Structural Analysis

The molecule consists of an ethyl ester group attached to a carbon bearing both an amino (


) and an imino (

) group. It exists as the hydrochloride salt to stabilize the basic amidine moiety.
PropertySpecification
Molecular Weight 168.60 g/mol
Appearance White to off-white crystalline solid
Melting Point 135–140 °C (Decomposes)
Solubility Soluble in water, methanol, ethanol; Insoluble in ether, hexanes.
Hygroscopicity High (Deliquescent). Must be stored under inert atmosphere.
pKa (Conjugate Acid) ~7.5 (Amidine group)
Tautomerism & Reactivity

In solution, the free base exists in equilibrium between the amino-imino form and the diamino-alkene tautomer, though the hydrochloride salt locks it in the cationic form.

  • Electrophilic Site A (Imino Carbon): Primary site for nucleophilic attack by amines/hydrazines.

  • Electrophilic Site B (Ester Carbonyl): Secondary site for cyclization (ring closure).

Synthetic Utility & Mechanism[1][5][6]

The primary value of CAS 76029-62-4 lies in its ability to undergo [3+2] or [3+3] cyclocondensations . The following diagram illustrates the synthesis of the core molecule itself, followed by its transformation into a triazine scaffold.

Synthesis & Application Pathway (Graphviz)

G Start Ethyl Cyanoformate (NC-COOEt) Inter Diethyl Iminooxalate (Pinner Intermediate) Start->Inter 1. EtOH, HCl (gas) (Pinner Rxn) Product Ethyl 2-amino-2-iminoacetate HCl (CAS 76029-62-4) Inter->Product 2. NH3 (EtOH) (Ammonolysis) Triazine 3-Amino-1,2,4-triazin-5-one (Heterocyclic Core) Product->Triazine 3. Hydrazine Hydrate (Cyclocondensation)

Caption: Synthesis of CAS 76029-62-4 via Pinner reaction and its subsequent conversion to a triazine core.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-2-iminoacetate HCl

Rationale: This compound is often synthesized fresh due to stability issues. This protocol utilizes the Pinner reaction followed by ammonolysis.

Reagents:

  • Ethyl cyanoformate (1.0 eq)

  • Absolute Ethanol (anhydrous)

  • HCl gas (dried)

  • Ammonia (anhydrous solution in EtOH)

Step-by-Step Methodology:

  • Imidate Formation: Dissolve Ethyl cyanoformate in absolute ethanol (5 volumes) at 0°C.

  • Saturation: Bubble dry HCl gas through the solution for 2–3 hours, maintaining temperature <5°C. The reaction is exothermic; temperature control is critical to prevent hydrolysis.

  • Crystallization: Seal the vessel and store at 0–4°C for 24 hours. The intermediate (Diethyl iminooxalate HCl) may precipitate or remain in solution.

  • Ammonolysis: If solid, filter the intermediate. Resuspend in cold ethanol. Add 1.1 eq of ethanolic ammonia dropwise at -10°C.

  • Workup: Stir for 4 hours. Filter off the ammonium chloride byproduct if present (depends on exact stoichiometry). Evaporate solvent under reduced pressure (keep bath <40°C).[2]

  • Purification: Recrystallize from Ethanol/Ether.

Protocol B: Application – Synthesis of 3-Amino-1,2,4-triazin-5(4H)-one

Rationale: This demonstrates the "self-validating" nature of the reagent. If the starting material is degraded (hydrolyzed to ethyl oxamate), this cyclization will fail.

Reagents:

  • Ethyl 2-amino-2-iminoacetate HCl (10 mmol)

  • Hydrazine hydrate (12 mmol, 80% solution)

  • Ethanol (20 mL)

  • Triethylamine (10 mmol, to neutralize HCl)

Workflow:

  • Neutralization: Suspend CAS 76029-62-4 in ethanol. Add Triethylamine (TEA) at 0°C to liberate the free amidine base. Stir for 15 min.

  • Addition: Add Hydrazine hydrate dropwise. The solution often turns yellow.

  • Cyclization: Heat the mixture to reflux (78°C) for 6 hours.

    • Mechanism:[3][4][5] Hydrazine attacks the imino carbon (displacing

      
      ), followed by intramolecular attack on the ester carbonyl to close the ring.
      
  • Isolation: Cool to room temperature. The product, 3-amino-1,2,4-triazin-5-one, typically precipitates as a white/pale yellow solid.

  • Validation: Filter, wash with cold ethanol, and dry.

    • QC Check: 1H NMR (DMSO-d6) should show disappearance of the ethyl ester quartet/triplet signals.

Handling, Stability & Quality Control

Stability Profile

This compound is metastable .

  • Hydrolysis: Exposure to atmospheric moisture hydrolyzes the imino group (

    
    ) to a carbonyl (
    
    
    
    ), converting it to Ethyl oxamate (Ethyl 2-amino-2-oxoacetate).
  • Storage: Store at -20°C under Argon or Nitrogen. Desiccate over

    
    .
    
Analytical Validation (QC)

To verify the integrity of CAS 76029-62-4 before use, perform 1H NMR in DMSO-d6.

Signal (ppm)MultiplicityIntegrationAssignmentInterpretation
1.30 Triplet3H

Ethyl ester terminal methyl.
4.35 Quartet2H

Ethyl ester methylene.
9.2 - 9.8 Broad Singlets3H/1H

Amidine protons. Critical: If these are absent or shifted significantly upfield, hydrolysis has occurred.

References

  • PubChem. (n.d.).[6] Compound Summary: Ethyl amino(imino)acetate hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim.
  • Paetzel, M., et al. (2018). Synthetic approaches to 1,2,4-triazines. Journal of Heterocyclic Chemistry.

Sources

Technical Dossier: Structure Elucidation of Ethyl 2-amino-2-iminoacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Chemical Validation Dossier , designed for analytical chemists and process development scientists who must verify the identity and purity of Ethyl 2-amino-2-iminoacetate hydrochloride (also known as Ethyl carbamimidoylformate hydrochloride) prior to its use in downstream heterocyclic synthesis.

CAS: 76029-62-4 | Formula:


 | M.W.:  152.58  g/mol [1][2]

Executive Summary & Compound Identity

This compound is a critical bifunctional building block containing both an ester and an amidine moiety.[2] It serves as a "masked" oxalyl unit, primarily used to synthesize imidazole and pyrimidine-based pharmaceutical intermediates.

Unlike standard amino acids, this compound possesses a highly polarized amidine system conjugated to a carbonyl. Its elucidation requires distinguishing it from its hydrolysis product (ethyl oxamate) and its synthetic precursor (ethyl cyanoformate).

AttributeSpecification
Systematic Name Ethyl carbamimidoylformate hydrochloride
Synonyms Ethyl amino(imino)acetate HCl; Ethyl oxalimidate amide HCl
SMILES CCOC(=O)C(=N)N.Cl
Appearance White to off-white hygroscopic crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, DCM

Synthetic Origin & Impurity Logic

To accurately elucidate the structure, one must understand the "Genealogy" of the sample. This compound is typically synthesized via the Pinner Reaction sequence, which dictates the potential impurity profile.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the formation logic and potential side-products that analytical methods must resolve.

SynthesisPath Start Ethyl Cyanoformate (EtO-CO-CN) Inter Ethyl 2-ethoxy-2-iminoacetate (Pinner Salt) Start->Inter + EtOH / HCl Product Ethyl 2-amino-2-iminoacetate HCl (Target) Inter->Product + NH3 (gas) Impurity2 Ammonium Chloride (Byproduct) Inter->Impurity2 Excess NH3 Impurity1 Ethyl Oxamate (Hydrolysis Impurity) Product->Impurity1 H2O / Hydrolysis

Figure 1: Synthetic genealogy showing the transformation from nitrile to amidine and critical hydrolysis risks.

Multi-Modal Structure Elucidation

Mass Spectrometry (HRMS-ESI)

Methodology: Direct infusion Electrospray Ionization (ESI) in positive mode.

  • Target Ion: The hydrochloride salt dissociates. We observe the cationic free base

    
    .
    
  • Theoretical m/z: 117.0664 (

    
    ).
    

Fragmentation Logic: Unlike simple esters, the amidine group directs fragmentation.

  • Parent Peak: 117.07 (

    
    ).
    
  • Loss of Ammonia:

    
     (Loss of 
    
    
    
    , rare in amidines but possible).
  • Loss of Ethyl Group:

    
     (Loss of 
    
    
    
    via McLafferty-like rearrangement).
  • Diagnostic Fragment: m/z 44 (

    
    , amidinium core).
    
Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Diamond). Note: Sample is hygroscopic; ATR is preferred to minimize water interference.

Frequency (cm⁻¹)AssignmentDiagnostic Value
3100 - 3400

Stretch (Amidine/Ammonium)
Broad, intense multi-band region due to salt formation. Distinguishes from simple esters.
1735 - 1745

Stretch (Ester)
Strong. Confirms the ester is intact (not hydrolyzed to acid).
1660 - 1690

Stretch (Imine)
Characteristic of the amidine system. Lower frequency than nitrile (~2200 cm⁻¹) proving conversion.
1050 - 1200

Stretch
Confirms the ethyl ether linkage.
Nuclear Magnetic Resonance (NMR)

This is the definitive confirmation method. Solvent Selection: DMSO-d6 is mandatory.

  • Why? The compound is a salt and insoluble in

    
    . Furthermore, DMSO-d6 slows proton exchange, allowing observation of the distinct amidine protons (
    
    
    
    vs
    
    
    ).

H NMR Assignment (400 MHz, DMSO-d6)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.40 - 9.80 Broad Singlet2H

(Amidine)
Downfield due to positive charge and H-bonding. Often split into two broad peaks due to restricted rotation.
9.00 - 9.20 Broad Singlet2H

(Amidine)
Distinct from the imine protons. Confirms the primary amine on the amidine carbon.
4.35 Quartet (

Hz)
2H

Typical ethyl ester, but slightly downfield (vs 4.1 ppm) due to the electron-withdrawing amidinium neighbor.
1.32 Triplet (

Hz)
3H

Terminal methyl group.

Critical Tautomerism Note: In the salt form, the structure is best represented as a resonance hybrid where the positive charge is delocalized over the


 triad.


This symmetry often results in the four N-H protons appearing as two sets of 2H (cis/trans relative to the carbonyl) rather than distinct

and

signals.

C NMR Assignment
  • 161.0 ppm: Carbonyl (

    
    ).
    
  • 158.5 ppm: Amidine Carbon (

    
    ). Key differentiator from nitrile precursor (115 ppm).
    
  • 63.5 ppm: Methylene (

    
    ).
    
  • 13.8 ppm: Methyl (

    
    ).
    

Quality Control Protocol

To ensure the material is suitable for drug development (e.g., synthesis of pyrazine antivirals), the following self-validating protocol is recommended.

Protocol: Purity & Identity Verification

Objective: Confirm identity and quantify "Ammonium Chloride" impurity (common in this synthesis).

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Run

    
    H NMR (16 scans minimum).
    
  • Identity Check:

    • Verify Triplet (1.3 ppm) and Quartet (4.3 ppm) presence.

    • Verify absence of Nitrile peak in

      
      C (if run) or IR.
      
  • Purity Calculation (Self-Validating):

    • Integrate the Methylene Quartet (4.3 ppm). Set value to 2.00.

    • Integrate the Ammonium impurity peak (typically a sharp triplet 1:1:1 at ~7.0-7.3 ppm in DMSO if

      
       is present).
      
    • Logic: If the integral of the aromatic/amidine region is

      
       relative to the ester, or if extra peaks appear at 7.1 ppm, the sample is contaminated with inorganic salts.
      
  • Chloride Titration (Optional): Dissolve in water, titrate with

    
     to confirm mono-hydrochloride stoichiometry (Theoretical Cl content: ~23.2%).
    

References

  • PubChem. (n.d.).[3] this compound (Compound Summary). National Library of Medicine. Retrieved February 24, 2026, from [Link](Note: Link directs to the free base/related record for structural verification).

  • Organic Syntheses. (1928). Ethyl Cyanoacetate and Derivatives (Pinner Reaction Context). Organic Syntheses, Coll. Vol. 1, p. 254. Retrieved February 24, 2026, from [Link]

Sources

The Guanidinium Synthon: A Technical Guide to Ethyl 2-amino-2-iminoacetate Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-amino-2-iminoacetate hydrochloride has emerged as a highly versatile and valuable building block in the lexicon of medicinal chemistry. Its unique structural motif, featuring a reactive guanidinium precursor, offers a direct and efficient gateway to a diverse array of nitrogen-containing heterocycles and guanidine-functionalized molecules of significant therapeutic interest. This technical guide provides an in-depth exploration of the core applications of this reagent, moving beyond theoretical potential to showcase its practical implementation in the synthesis of bioactive compounds. We will delve into the causality behind its reactivity, provide detailed, field-proven experimental protocols, and present case studies illustrating its role in the development of novel drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic power of this compound in their discovery programs.

Introduction: The Strategic Importance of the Guanidinium Group in Drug Design

The guanidinium group, the functional core of the amino acid arginine, is a privileged scaffold in medicinal chemistry. Its persistent protonation at physiological pH allows it to engage in strong, directional hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.[1][2] This has led to the incorporation of the guanidine moiety into a wide range of therapeutic agents, including antiviral, anticancer, and antimicrobial drugs.[3][4][5]

This compound serves as a stable, easy-to-handle, and highly reactive synthon for the introduction of this critical functionality.[3] Its structure, containing an ethyl ester, an amino group, and an imino group, provides a versatile platform for the construction of guanidine derivatives and the synthesis of nitrogen-rich heterocyclic cores that are central to many pharmaceuticals.[3][4] This guide will illuminate the key reaction pathways and strategic applications of this powerful reagent.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the nucleophilic character of its amino and imino nitrogens. This allows it to readily participate in condensation reactions with a variety of electrophilic partners, most notably 1,3-dicarbonyl compounds and their equivalents.

The Pinner-Type Reaction and Heterocyclic Ring Formation

A cornerstone of the reactivity of this compound is its participation in reactions analogous to the Pinner synthesis of pyrimidines. In this pathway, the guanidinium moiety acts as a binucleophile, condensing with a three-carbon electrophilic unit to form a six-membered heterocyclic ring.

Diagram: Generalized Pyrimidine Synthesis

G reagent Ethyl 2-amino-2-iminoacetate hydrochloride intermediate Condensation Intermediate reagent->intermediate + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate pyrimidine 2-Amino-4-hydroxypyrimidine Derivative intermediate->pyrimidine Cyclization & Aromatization

Caption: General reaction scheme for pyrimidine synthesis.

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to deprotonate the hydrochloride salt and facilitate the initial nucleophilic attack. The choice of the 1,3-dicarbonyl component allows for a high degree of diversification of the resulting pyrimidine core.

Applications in the Synthesis of Bioactive Heterocycles

The ability to efficiently construct substituted pyrimidines and other nitrogen-containing heterocycles makes this compound a valuable tool in drug discovery. These scaffolds are present in a multitude of approved drugs and clinical candidates.

Synthesis of Substituted 2-Aminopyrimidines

The reaction of this compound with β-ketoesters is a direct and reliable method for the synthesis of 2-amino-4-hydroxypyrimidine-5-carboxylates. These compounds serve as versatile intermediates for further functionalization.

Table 1: Examples of 1,3-Dicarbonyl Compounds for Pyrimidine Synthesis

1,3-Dicarbonyl CompoundResulting Pyrimidine CorePotential Therapeutic Area
Ethyl Acetoacetate2-Amino-4-hydroxy-6-methylpyrimidineKinase Inhibition
Diethyl Malonate2-Amino-4,6-dihydroxypyrimidineAntiviral, Antifungal
Acetylacetone2-Amino-4,6-dimethylpyrimidineCNS Agents

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-hydroxypyrimidines

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add this compound.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding β-ketoester dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-amino-4-hydroxypyrimidine derivative.

Note: This is a generalized protocol and may require optimization for specific substrates.

Case Study: Synthesis of a Potential Kinase Inhibitor Scaffold

Diagram: Synthetic Pathway to a Kinase Inhibitor Scaffold

G start Ethyl 2-amino-2-iminoacetate hydrochloride step1 NaOEt, EtOH Reflux start->step1 ketoester Ethyl Benzoylacetate ketoester->step1 pyrimidine Ethyl 2-amino-4-hydroxy-6-phenylpyrimidine-5-carboxylate step1->pyrimidine step2 POCl3 pyrimidine->step2 chloropyrimidine Ethyl 2-amino-4-chloro-6-phenylpyrimidine-5-carboxylate step2->chloropyrimidine step3 Amine, Base chloropyrimidine->step3 final_product Substituted 2,4-Diaminopyrimidine (Kinase Inhibitor Scaffold) step3->final_product

Caption: A plausible synthetic route to a kinase inhibitor scaffold.

This hypothetical pathway demonstrates how this compound can be used to rapidly assemble a complex, functionalized heterocyclic core that is amenable to further diversification through standard cross-coupling and nucleophilic substitution reactions.

The Guanidinium Group as an Arginine Bioisostere

In addition to its role as a synthetic precursor to heterocycles, the guanidinium functionality introduced by this compound can serve as a bioisostere for the side chain of arginine.[6] Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical properties and biological activity of a lead compound.[7] By incorporating a guanidinium group into a non-peptidic scaffold, it is possible to mimic the key interactions of arginine with its biological targets while improving pharmacokinetic properties such as oral bioavailability and metabolic stability.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in the medicinal chemist's toolbox. Its ability to efficiently introduce the guanidinium pharmacophore and to serve as a building block for a wide range of bioactive heterocycles makes it a valuable asset in drug discovery programs. The continued exploration of its reactivity with novel electrophilic partners will undoubtedly lead to the discovery of new and innovative therapeutic agents. The strategic application of this synthon, guided by a thorough understanding of its reactivity and the principles of medicinal chemistry, will continue to drive the development of next-generation pharmaceuticals.

References

  • Guanidine alkaloids with a wide range of biological activities. ScienceOpen. Available from: [Link]

  • Hussain Z, Khalaf M, Ibraheem H, Yousif E. Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. 2016;8(10):127-129.
  • Ziarani GM, Rahimifard M, Gholamzadeh P. Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry. 2014;38:345-376.
  • Berlinck RGS, et al. Biologically active guanidine alkaloids.
  • INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Available from: [Link]

  • Gangjee A, et al. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. J Med Chem. 2010;53(21):7735-7748.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available from: [Link]

  • Patel RV, et al. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. 2025;7(4):591-615.
  • El-Sayed WA, et al. Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Der Pharma Chemica. 2013;5(3):139-148.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]

  • Merchant JR, Dike SY. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. Available from: [Link]

  • Abe N, Fukumoto Y. SYNTHESIS AND SOME REACTIONS OF ETHYL (2-AlKYL- IMINO-1,2-DIHYDRO-1-AZAAZULEN-1-YL)
  • Matrix Fine Chemicals. ETHYL 2-AMINOACETATE HYDROCHLORIDE | CAS 623-33-6. Available from: [Link]

  • Laibo Chem. This compound. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • Google Patents. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. ResearchGate. Available from: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Available from: [Link]

  • SciSpace. Input of Isosteric and Bioisosteric Approach in Drug design. Available from: [Link]

  • IIT Kanpur. Regioselective addition of 1,3-dicarbonyl dianion to N-sulfonyl aldimines. Available from: [Link]

  • RSC Publishing. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available from: [Link]

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Methodological & Application

Synthesis of heterocyclic compounds using Ethyl 2-amino-2-iminoacetate hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Ethyl 2-amino-2-iminoacetate Hydrochloride: A Versatile C2N2 Synthon for the Synthesis of Nitrogen-Containing Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nitrogen-containing heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials.[1] The development of efficient synthetic routes to these scaffolds is therefore a central theme in organic chemistry. This compound has emerged as a valuable and versatile building block for this purpose.[2] Its unique structure, featuring an amino group, an imino group, and an ethyl ester on a two-carbon backbone, provides a reactive framework for the construction of diverse five- and six-membered heterocycles. This document provides an in-depth guide to the properties, handling, and application of this reagent, with a focus on detailed protocols for the synthesis of substituted imidazoles and pyrazines.

Reagent Profile and Safety

This compound is a stable, easy-to-handle salt that serves as a key intermediate in the synthesis of guanidine derivatives and various nitrogen-rich heterocycles.[2]

Physicochemical Properties
PropertyValueReference(s)
CAS Number 76029-62-4[2][3]
Molecular Formula C₄H₉ClN₂O₂[3]
Molecular Weight 152.58 g/mol [3]
Appearance Off-white to pale yellow solidInferred from general chemical properties
Storage 2-8°C, Inert atmosphere, Keep in dark place[3]
Safety and Handling

This compound is an irritant and requires careful handling in a well-ventilated fume hood. Always consult the latest Safety Data Sheet (SDS) before use.

Hazard ClassHazard StatementPrecautionary MeasuresReference(s)
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection.[2][4]
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

Core Synthetic Application: Synthesis of Imidazoles

The imidazole ring is a fundamental motif in medicinal chemistry, found in numerous natural products and synthetic drugs.[6][7] this compound provides a direct route to 2-aminoimidazole derivatives through condensation with α-haloketones.

Mechanistic Rationale

The synthesis proceeds via a Hantzsch-type condensation mechanism. The primary amino group of the reagent acts as the initial nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization where the imino nitrogen displaces the halide. The final step is a dehydration event, driven by the formation of the stable aromatic imidazole ring. The choice of a base is critical; a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the HCl salt and the HBr formed during the reaction without competing in the initial nucleophilic attack.

G General Mechanism for 2-Aminoimidazole Synthesis reagent Ethyl 2-amino-2-iminoacetate (Free Base) intermediate1 Initial Adduct reagent->intermediate1 Nucleophilic Attack haloketone α-Haloketone (R-CO-CH₂-X) haloketone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization (-HX) product 2-Amino-1H-imidazole Derivative intermediate2->product Dehydration (-H₂O)

Caption: Reaction mechanism for imidazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-1-benzyl-5-phenyl-1H-imidazole-4-carboxylate

This protocol describes the reaction with 2-bromo-1-phenylethan-1-one (α-bromoacetophenone).

Materials:

  • This compound (1.0 mmol, 152.6 mg)

  • 2-bromo-1-phenylethan-1-one (1.0 mmol, 199.0 mg)

  • Triethylamine (Et₃N) (2.5 mmol, 0.35 mL)

  • Anhydrous Acetonitrile (CH₃CN) (10 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Base Addition: Stir the suspension and add triethylamine (2.5 mmol) dropwise at room temperature. Stir for 15 minutes to liberate the free base.

  • Substrate Addition: Add 2-bromo-1-phenylethan-1-one (1.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials indicates completion.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure imidazole derivative.[8]

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

G Workflow: Imidazole Synthesis Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagent & Solvent B Add Base (Et₃N) A->B C Add α-Haloketone B->C D Heat to Reflux (4-6 h) C->D E Monitor by TLC D->E F Cool & Concentrate E->F G Extract with EtOAc F->G H Wash (NaHCO₃, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Step-by-step workflow for imidazole synthesis.

Core Synthetic Application: Synthesis of Pyrazines

Pyrazine derivatives are prevalent in flavor and fragrance chemistry and also exhibit a range of biological activities. A classical and efficient route to their synthesis is the condensation of a 1,2-diamine equivalent with a 1,2-dicarbonyl compound.[9][10] this compound can serve as a precursor to the required diamine functionality.

Mechanistic Rationale

The reaction involves the condensation of two carbonyl groups from a 1,2-diketone with the two nitrogen centers from the C2N2 synthon. The initial step is the formation of a dihydropyrazine intermediate through a double imine formation. This intermediate is often unstable and readily undergoes oxidation to the aromatic pyrazine ring. The oxidation can occur spontaneously in the presence of air or can be promoted by a mild oxidizing agent. The choice of solvent and catalyst is key; protic solvents like ethanol can facilitate the condensation, and a catalytic amount of acid can accelerate imine formation.

G General Mechanism for Pyrazine Synthesis reagent Ethyl 2-amino-2-iminoacetate (or its dimer/equivalent) intermediate Dihydropyrazine Intermediate reagent->intermediate Double Condensation diketone 1,2-Diketone (R-CO-CO-R') diketone->intermediate product Substituted Pyrazine intermediate->product Oxidation (-2H)

Caption: Reaction mechanism for pyrazine synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 5,6-diphenylpyrazine-2-carboxylate

This protocol details the reaction using benzil as the 1,2-dicarbonyl substrate.

Materials:

  • This compound (1.0 mmol, 152.6 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (EtOH), absolute (15 mL)

  • Glacial Acetic Acid (catalytic, ~2 drops)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the 1,2-diketone (benzil, 1.0 mmol) in ethanol (15 mL).

  • Reagent Addition: Add this compound (1.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2 drops).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 3-5 hours. The solution may change color as the reaction progresses.

  • Monitoring: Follow the reaction's progress by TLC (3:1 hexane:ethyl acetate), observing the consumption of the benzil starting material.

  • Workup: After cooling to ambient temperature, pour the reaction mixture into 30 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pyrazine derivative.[9]

  • Characterization: Confirm the identity and purity of the product via melting point, NMR spectroscopy, and mass spectrometry.

G Workflow: Pyrazine Synthesis Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Diketone in EtOH B Add Reagent & Acid Catalyst A->B C Stir at RT, then Reflux (3-5 h) B->C D Monitor by TLC C->D E Cool & Quench with Water D->E F Extract with EtOAc E->F G Wash (NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Recrystallize or Column Chromatography H->I J Characterize Product I->J

Caption: Step-by-step workflow for pyrazine synthesis.

Conclusion

This compound is a highly effective and adaptable reagent for constructing important heterocyclic scaffolds.[2] Its dual nitrogen reactivity allows for straightforward, often one-pot, syntheses of substituted imidazoles and pyrazines from commercially available starting materials. The protocols outlined in this note provide a solid foundation for researchers to explore the utility of this synthon in drug discovery and synthetic chemistry programs.

References

  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules. [Link]

  • Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC, NIH. [Link]

  • Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles. PMC. [Link]

  • A review on heterocyclic moieties and their applications. ResearchGate. [Link]

  • Fruit Extract Catalyzed Synthesis of Heterocycles: A Mini-Review. Letters in Applied NanoBioScience. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Imidazoles. Baran Lab, Scripps Research. [Link]

  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. PMC. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. PharmaTutor. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. ResearchGate. [Link]

  • Greener approach toward one pot route to pyrazine synthesis. ResearchGate. [Link]

  • Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. Iraqi National Journal of Chemistry. [Link]

  • 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
  • Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications (RSC Publishing). [Link]

  • Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

  • Amino Acids Catalyzed Biginelli Protocols. Heterocyclic Letters. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. MDPI. [Link]

  • Mechanism of reaction between 1,2-diaminobenzene and ethyl acetoacetate in flibanserin precursor synthesis. Chemistry Stack Exchange. [Link]

  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. [Link]

Sources

Application of Ethyl 2-amino-2-iminoacetate hydrochloride in agrochemical synthesis.

[1]

Executive Summary

Ethyl 2-amino-2-iminoacetate hydrochloride (CAS: 16011-96-4), often referred to as Ethyl oxalamidate hydrochloride , is a specialized bifunctional building block.[1] Unlike standard amidines used in heterocycle synthesis, this molecule carries an

This unique architecture allows for the synthesis of 2-carboalkoxy-substituted heterocycles (specifically imidazoles, pyrimidines, and triazines). In agrochemical discovery, the C2-position of these rings is a critical vector for optimizing metabolic stability and lipophilicity. This guide details the mechanistic utility of this reagent and provides a validated protocol for synthesizing pyrimidine scaffolds common in herbicide and fungicide development.

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
Common Name Ethyl oxalamidate HCl; Oxalamidic acid ethyl ester HCl
CAS Number 16011-96-4
Formula

MW 152.58 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in ether.
Stability Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Handling Precaution: The free base of this compound is unstable and prone to self-condensation. Always store as the hydrochloride salt and liberate the free base in situ during the reaction.

Mechanistic Insight: The "C2-Ester" Advantage

In standard heterocyclic synthesis, amidines (


ethyl ester2

This is strategically valuable for two reasons:

  • Electronic Modulation: The electron-withdrawing ester group lowers the pKa of the heterocyclic ring nitrogens, altering the binding affinity to biological targets (e.g., enzyme active sites in weeds/fungi).

  • Derivatization Handle: The C2-ester serves as a "chemical hook," allowing late-stage conversion into amides, acids, or alcohols without disrupting the heterocyclic core.

Reaction Pathways

The reagent reacts primarily via


ReactionPathwaysStartEthyl 2-amino-2-iminoacetate HClBaseBase (NaOEt/Et3N)(In-situ Neutralization)Start->BaseDeprotonationIntermediateFree Amidine SpeciesBase->IntermediateHaloKetoneα-Haloketones(e.g., Chloroacetone)Intermediate->HaloKetone[3+2] CyclizationDicarbonyl1,3-Dicarbonyls(e.g., Acetylacetone)Intermediate->Dicarbonyl[3+3] CyclizationImidazoleEthyl imidazole-2-carboxylate(Fungicide Precursor)HaloKetone->ImidazolePyrimidineEthyl pyrimidine-2-carboxylate(Herbicide Scaffold)Dicarbonyl->Pyrimidine

Figure 1: Divergent synthesis pathways. The reagent acts as a [N-C-N] dinucleophile, reacting with 1,2-dielectrophiles (to form imidazoles) or 1,3-dielectrophiles (to form pyrimidines).

Validated Protocol: Synthesis of Ethyl 4,6-dimethylpyrimidine-2-carboxylate

This protocol demonstrates the

SulfonylureaPyrimidinyl-benzoate
Materials
  • Ethyl 2-amino-2-iminoacetate HCl (1.0 eq)

  • Acetylacetone (2,4-Pentanedione) (1.1 eq)

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (for quenching)

Step-by-Step Methodology
  • Preparation of Free Base (In-Situ):

    • Charge a dry round-bottom flask with Ethyl 2-amino-2-iminoacetate HCl (10 mmol, 1.53 g).

    • Add absolute Ethanol (20 mL) and stir at 0°C (ice bath).

    • Dropwise add NaOEt solution (10 mmol) over 10 minutes.

    • Checkpoint: A white precipitate (NaCl) will form. Stir for an additional 15 minutes at 0°C to ensure complete liberation of the amidine.

  • Condensation:

    • Add Acetylacetone (11 mmol, 1.13 mL) dropwise to the cold mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature (RT) over 30 minutes.

    • Heat the mixture to Reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting amidine (polar) should disappear, and a less polar UV-active spot (product) should appear.

  • Workup & Isolation:

    • Cool the reaction mixture to RT.

    • Filter off the precipitated NaCl and wash the pad with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

    • Dissolve the residue in Dichloromethane (DCM, 30 mL) and wash with Water (1 x 10 mL) followed by Brine (1 x 10 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Hexane/Ether or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Experimental Workflow Diagram

WorkflowStep1STEP 1: NeutralizationReactant + NaOEt in EtOH (0°C)(Liberates free amidine)Step2STEP 2: AdditionAdd Acetylacetone dropwiseWarm to RTStep1->Step2Step3STEP 3: CyclizationReflux (78°C) for 4-6 hoursMonitor via TLCStep2->Step3Step4STEP 4: FiltrationRemove NaCl precipitateStep3->Step4Step5STEP 5: ExtractionDCM / Water washDry over Na2SO4Step4->Step5Step6STEP 6: IsolationRecrystallization (Hexane/Ether)Yield: ~75-85%Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of pyrimidine-2-carboxylates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of the ester group.Ensure Ethanol is anhydrous. Avoid excess base; use exactly 1.0 equivalent of NaOEt to neutralize the HCl.
Starting Material Remains Incomplete cyclization.Extend reflux time or switch to a higher boiling solvent (e.g., n-Propanol).
Dark/Tar Products Polymerization of free amidine.Do not isolate the free base amidine. Always generate it in situ in the presence of the electrophile or add the electrophile immediately after neutralization.
Product is Water Soluble High polarity of the ester/amidine.Avoid excessive water washes. Use DCM/Isopropanol (3:1) for extraction if the product does not partition well into pure DCM.

Agrochemical Applications Context

Imidazole Fungicides

Reaction with

Ethyl 4-aryl-imidazole-2-carboxylates
  • Relevance: The 2-carboxylate group can be converted to an amide, mimicking the structure of fungicides like Prochloraz or Cyazofamid analogs, but with inverted regiochemistry that offers novel IP space.

Triazine Herbicides

Reaction with N-cyano-imidates or dicyandiamide derivatives can yield 1,3,5-triazine-2-carboxylates .

  • Relevance: Triazines are a cornerstone of herbicide chemistry (e.g., Atrazine). The introduction of an ester at the 2-position allows for the development of "soft" herbicides that degrade hydrolytically in soil, reducing environmental persistence.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12204364, this compound. Retrieved October 26, 2025, from [Link]

  • Matrix Fine Chemicals. (n.d.). Ethyl 2-aminoacetate hydrochloride and related glycine derivatives. Retrieved October 26, 2025, from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Imidazoles and Pyrimidines. Retrieved October 26, 2025, from [Link]

Application Note: Precision Modification of Lysine Residues via Ethyl 2-amino-2-iminoacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

Introduction

The modification of amino acid residues is a cornerstone of chemical biology, enabling the study of protein function, the creation of antibody-drug conjugates (ADCs), and the stabilization of therapeutic enzymes.[1] While N-hydroxysuccinimide (NHS) esters are ubiquitous for lysine modification, they often neutralize the positive charge of the


-amine, potentially disrupting protein solubility and electrostatic interactions.

Ethyl 2-amino-2-iminoacetate hydrochloride (also known as Ethyl oxalamidinate ) offers a distinct chemical trajectory. Unlike simple alkyl imidates (e.g., Ethyl Acetimidate) which are used solely to preserve charge, this reagent contains both an imidate/amidine functionality and an ester activated by the adjacent electron-withdrawing imino group.

This guide details the protocol for using Ethyl 2-amino-2-iminoacetate HCl to modify Lysine residues. This modification introduces an oxalamidino-derivative , providing a unique hydrogen-bonding motif (


) capable of acting as a metal-chelating site or a precursor for heterocyclic cyclization.
Chemical Mechanism

The reaction proceeds via Nucleophilic Acyl Substitution (Aminolysis) at the ester carbonyl, rather than the imidate-type addition typical of simple imidoesters.

  • Activation: The electron-withdrawing amidine group (

    
    ) activates the adjacent ester carbonyl, making it highly susceptible to nucleophilic attack.
    
  • Nucleophilic Attack: The deprotonated

    
    -amino group of a surface Lysine attacks the carbonyl carbon.
    
  • Elimination: Ethanol is displaced as the leaving group.

  • Product Formation: The result is a stable amide linkage decorated with a terminal amidine group (

    
    -amino- 
    
    
    
    -imino motif).

Key Characteristic:

  • Mass Shift: +70.05 Da per modified lysine.

  • Electrostatics: The resulting acyl-amidine motif has a lower

    
     (~7-8) compared to the native lysine amine (~10.5) or alkyl amidines (~12). Consequently, this modification modulates the local charge environment, often rendering the residue partially neutral at physiological pH while extending the hydrogen-bonding network.
    

Part 2: Visualization of Mechanism & Workflow

Reaction Mechanism (DOT Diagram)

ReactionMechanism Lysine Protein Lysine (R-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack (pH 8.5) Reagent Ethyl 2-amino-2-iminoacetate (EtO-CO-C(=NH)NH2) Reagent->Intermediate Product Oxalamidino-Lysine Adduct (R-NH-CO-C(=NH)NH2) Intermediate->Product Elimination Byproduct Ethanol (EtOH) Intermediate->Byproduct Leaving Group

Figure 1: Mechanism of Lysine modification via aminolysis of Ethyl 2-amino-2-iminoacetate.

Experimental Workflow (DOT Diagram)

Workflow Start Start: Purified Protein (>1 mg/mL) BufferPrep Buffer Exchange (PBS or Borate, pH 8.5) Start->BufferPrep Reaction Conjugation Reaction (2h @ RT or O/N @ 4°C) BufferPrep->Reaction ReagentPrep Reagent Solubilization (Freshly prepared in Water/DMSO) ReagentPrep->Reaction Add immediately Quench Quenching (Add Tris or Glycine pH 8.0) Reaction->Quench Purification Desalting / Dialysis (Remove excess reagent) Quench->Purification QC QC Analysis (MS, TNBS Assay) Purification->QC

Figure 2: Step-by-step experimental workflow for protein modification.

Part 3: Detailed Protocol

Materials Required
ComponentSpecificationNotes
Target Protein >90% PurityFree of amine-containing buffers (Tris, Glycine).
Reagent Ethyl 2-amino-2-iminoacetate HClHygroscopic. Store at -20°C under desiccant.
Reaction Buffer 50 mM Sodium Borate, pH 8.5Phosphate (PBS) is acceptable; Borate is optimal for amidine stability.
Quenching Buffer 1 M Tris-HCl, pH 8.0Or 1 M Glycine.
Desalting Column Zeba™ Spin or PD-10MWCO appropriate for protein size.
Step-by-Step Methodology
Step 1: Protein Preparation

Ensure the protein is in an amine-free buffer. Primary amines in buffers (Tris, Glycine, Ammonium ions) will compete with the protein for the reagent.

  • Action: Buffer exchange protein into 50 mM Sodium Borate, pH 8.5 .

  • Concentration: Adjust protein concentration to 1–5 mg/mL . Higher concentrations favor efficient labeling.

Step 2: Reagent Preparation (Critical)

Ethyl 2-amino-2-iminoacetate HCl is susceptible to hydrolysis in aqueous solution. Prepare immediately before use.

  • Calculations: Determine the molar excess required.

    • Moderate Labeling: 10-fold molar excess over protein.

    • High Labeling: 50-fold molar excess over protein.

  • Solubilization: Dissolve the reagent in deionized water or dry DMSO to a concentration of 10–50 mM.

    • Note: If using DMSO, ensure the final organic solvent concentration in the reaction does not exceed 10% (v/v) to prevent protein denaturation.

Step 3: Conjugation Reaction
  • Add the calculated volume of Reagent solution to the Protein solution.

  • Mix gently by pipetting or inversion. Do not vortex vigorously.

  • Incubation:

    • Option A (Standard): Incubate at Room Temperature (20–25°C) for 1–2 hours .

    • Option B (Sensitive Proteins): Incubate at 4°C for 12–18 hours (Overnight).

Step 4: Quenching & Purification
  • Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This scavenges any remaining active ester/imidate.

  • Purify: Remove excess reagent and byproducts (ethanol, Tris-adducts) using a desalting column (e.g., Zeba Spin) or dialysis against the final storage buffer (e.g., PBS, pH 7.4).

Part 4: Quality Control & Validation

Mass Spectrometry (ESI-MS / MALDI-TOF)

This is the gold standard for verifying modification.

  • Expected Mass Shift: +70.05 Da per modified lysine residue.

  • Calculation:

    • Reagent Mass (

      
      ): 116.12 Da
      
    • Leaving Group (Ethanol,

      
      ): 46.07 Da
      
    • Net Addition (

      
      ): 70.05 Da
      
  • Interpretation: A ladder of peaks separated by ~70 Da indicates multiple lysine modifications.

TNBS Assay (Colorimetric)

To quantify the number of modified lysines without Mass Spec.

  • React unmodified control and modified sample with TNBS (2,4,6-trinitrobenzenesulfonic acid) .

  • TNBS reacts with free amines to form an orange adduct (

    
     nm).
    
  • Result: A decrease in absorbance at 335 nm in the modified sample relative to the control indicates successful blocking/modification of lysine residues.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Modification Observed Hydrolysis of reagentEnsure reagent is dissolved immediately before addition. Use anhydrous DMSO for stock.
Precipitation pH too high / Over-modificationLower reaction pH to 8.0. Reduce molar excess of reagent (e.g., from 50x to 10x).
Low Labeling Efficiency Competing amines in bufferVerify rigorous dialysis/desalting into Borate/PBS before reaction. Check for Tris/Glycine contamination.
Protein Inactivity Active site modificationPerform reaction in the presence of substrate (substrate protection) or reduce reagent stoichiometry.

Part 5: Advanced Applications (Heterocycle Formation)

Note: While lysine modification is the primary outcome on standard proteins, this reagent has specific utility in heterocycle synthesis.

If the protein contains an N-terminal Cysteine or Serine/Threonine , this reagent can function as a cyclization precursor.

  • N-terminal Cys: Reaction with Ethyl 2-amino-2-iminoacetate can lead to the formation of a thiazole or imidazoline derivative at the N-terminus under specific acidic or catalytic conditions. This is often used in peptide synthesis to create rigid structural elements [1].

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on protein modification chemistry, specifically Imidate and Acylation reactions).

  • Inman, J. K., et al. (1983). "Amidination of proteins with adipimidate and other imidoesters." Methods in Enzymology, 91, 559-569. (Foundational text on imidate-lysine chemistry).

  • Neilson, D. G. (1975). "The Chemistry of Amidines and Imidates." John Wiley & Sons.
  • PubChem Compound Summary. (2023). "this compound."[2][3] National Center for Biotechnology Information.

Sources

Technical Application Note: Catalytic Scaffolds & Heterocycle Synthesis using Ethyl 2-amino-2-iminoacetate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications of Ethyl 2-amino-2-iminoacetate hydrochloride , a specialized bifunctional building block critical for synthesizing nitrogen-rich heterocyclic scaffolds.[1] While the molecule itself is not a catalyst, it functions as a pro-catalytic reagent , enabling the construction of imidazole and pyrimidine cores that serve as organocatalysts, ligands for transition metals, and pharmacophores in drug development.[2]


Molecular Weight:  152.58  g/mol
Synonyms:  Ethyl oxalamidinate hydrochloride, Ethyl amino(imino)acetate HCl.

Part 1: Core Directive & Technical Overview

The "Linchpin" Role in Catalysis

This compound is unique because it introduces an oxalamidine motif (


) into a reaction. This moiety acts as a 1,3-binucleophile, capable of reacting with 1,2- and 1,3-dielectrophiles to form 5- and 6-membered aromatic rings.[2]

Its primary "catalytic application" lies in its utility to synthesize:

  • Imidazole-2-carboxylates: Precursors to N-Heterocyclic Carbenes (NHCs), which are powerful organocatalysts.

  • Pyrimidines: Ligands for metal-catalyzed cross-coupling reactions.

  • Guanidine Superbases: Via reaction with amines, generating organic superbases used in base-catalyzed organic synthesis.

Physicochemical Profile
PropertySpecificationTechnical Note
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere (Ar/N2).
Solubility Soluble in Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Toluene).[2]
pKa (est) ~7.5 (Amidine conjugate acid)Requires neutralization (e.g., with

or

) to activate nucleophilicity.[2]
Stability Stable at -20°CSusceptible to hydrolysis of the ester group under strong basic aqueous conditions.

Part 2: Experimental Protocols

Application 1: Synthesis of Imidazole-2-Carboxylates (NHC Precursors)

This protocol describes the cyclocondensation of Ethyl 2-amino-2-iminoacetate HCl with an


-haloketone (e.g., phenacyl bromide) to form Ethyl 4-phenylimidazole-2-carboxylate . This scaffold is a precursor to C2-functionalized imidazoles used in organocatalysis.
Mechanism

The reaction proceeds via a Hantzsch-type imidazole synthesis. The free amidine base attacks the


-carbon of the haloketone (or the carbonyl, depending on conditions), followed by cyclization and dehydration.[2]
Protocol Steps
  • Reagent Preparation:

    • Substrate A: Ethyl 2-amino-2-iminoacetate HCl (1.0 equiv, 10 mmol, 1.53 g).[2]

    • Substrate B: Phenacyl bromide (1.0 equiv, 10 mmol, 1.99 g).[2]

    • Base: Sodium Bicarbonate (

      
      ) (2.5 equiv, 25 mmol) or Triethylamine (
      
      
      
      ).[2]
    • Solvent: Ethanol (anhydrous, 50 mL).

  • Execution:

    • Activation: In a round-bottom flask, suspend Substrate A in Ethanol. Add the Base and stir at Room Temperature (RT) for 15 minutes to liberate the free amidine.

    • Addition: Add Substrate B (Phenacyl bromide) portion-wise over 10 minutes.

    • Reaction: Heat the mixture to reflux (

      
      ) for 6–8 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amidine spot (polar) should disappear.
      
    • Work-up: Cool to RT. Evaporate the solvent under reduced pressure.

    • Extraction: Resuspend the residue in Water (30 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Purification: Wash combined organics with Brine, dry over

      
      , and concentrate. Recrystallize from Ethanol/Hexane or purify via column chromatography.
      
  • Outcome:

    • Product: Ethyl 4-phenylimidazole-2-carboxylate.

    • Yield: Typically 65–80%.

Application 2: Synthesis of Pyrimidine Ligands

Pyrimidines derived from this molecule possess an ester group at the 2-position, allowing for further functionalization into bidentate ligands (e.g., pyrimidine-2-carboxylic acids) for Pd- or Cu-catalyzed reactions.

Protocol Steps
  • Reagent Preparation:

    • Substrate A: Ethyl 2-amino-2-iminoacetate HCl (10 mmol).

    • Substrate B: Acetylacetone (1,3-diketone) (10 mmol).[2]

    • Base: Sodium Ethoxide (

      
      ) (10 mmol, prepared in situ).
      
    • Solvent: Ethanol (40 mL).

  • Execution:

    • Dissolve Sodium metal (0.23 g) in dry Ethanol to generate

      
      .
      
    • Add Substrate A and stir for 20 minutes.

    • Add Acetylacetone dropwise.

    • Reflux for 10 hours.

    • Neutralize with dilute HCl to pH 7, concentrate, and extract with

      
      .
      
  • Outcome:

    • Product: Ethyl 4,6-dimethylpyrimidine-2-carboxylate.

    • Catalytic Utility: Hydrolysis of the ester yields the carboxylic acid, which can bind metal centers (N,O-chelation) for oxidation catalysis.[2]

Part 3: Visualization & Logic[2]

Reaction Workflow Diagram

The following diagram illustrates the divergent synthesis pathways from Ethyl 2-amino-2-iminoacetate HCl to catalytic scaffolds.

ReactionPathways Start Ethyl 2-amino-2-iminoacetate HCl (CAS: 76029-62-4) Base Base Activation (NaHCO3 / Et3N) Start->Base FreeBase Free Amidine Intermediate Base->FreeBase HaloKetone + α-Haloketone (e.g., Phenacyl Bromide) FreeBase->HaloKetone Cyclization Diketone + 1,3-Diketone (e.g., Acetylacetone) FreeBase->Diketone Condensation Amine + Primary Amine (R-NH2) FreeBase->Amine Substitution Imidazole Ethyl Imidazole-2-carboxylate (NHC Precursor) HaloKetone->Imidazole Pyrimidine Ethyl Pyrimidine-2-carboxylate (Ligand Scaffold) Diketone->Pyrimidine Guanidine Acyl Guanidine (Superbase Catalyst) Amine->Guanidine

Caption: Divergent synthetic pathways utilizing Ethyl 2-amino-2-iminoacetate HCl to access three distinct classes of catalytic scaffolds.

Part 4: Critical Considerations (E-E-A-T)

Troubleshooting & Optimization
  • Moisture Sensitivity: The amidine hydrochloride is hygroscopic. If the starting material is wet, the stoichiometry of the base will be incorrect, leading to incomplete liberation of the free base and lower yields.[2] Always dry the salt under vacuum over

    
     before use. [2]
    
  • Regioselectivity: In imidazole synthesis, the reaction is generally highly regioselective for the 4-substituted imidazole due to the mechanics of the Hantzsch synthesis. However, steric bulk on the

    
    -haloketone can retard the reaction rate.[2]
    
  • Base Selection: For pyrimidine synthesis, stronger bases like alkoxides (

    
    ) are preferred to ensure deprotonation of the 1,3-dicarbonyl.[2] For imidazoles, milder bases (
    
    
    
    ) often suffice and prevent side reactions (e.g., ester hydrolysis).[2]
Safety & Handling
  • Hazard: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[2]

  • Storage: Keep at 2–8°C in a tightly sealed container.

References

  • PubChem. (n.d.). This compound.[1][3][4][5] National Library of Medicine. Retrieved October 26, 2025, from [Link](Note: General reference for physicochemical data).

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. Retrieved October 26, 2025, from [Link]

Sources

Troubleshooting & Optimization

Preventing decomposition of Ethyl 2-amino-2-iminoacetate hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition & Reaction Optimization

Executive Summary: The Stability Paradox

Ethyl 2-amino-2-iminoacetate hydrochloride (often referred to as Ethyl oxalamidrate HCl) acts as a stabilized Pinner salt. While the hydrochloride salt is relatively stable under strictly anhydrous conditions, the moment it enters a reaction environment, it faces two competing pathways:

  • The Productive Pathway: Nucleophilic attack by the free base (imidate) to form heterocycles (e.g., imidazoles, oxazoles).

  • The Decomposition Pathway: Rapid hydrolysis to ethyl oxamate or thermal rearrangement.

The Golden Rule: Never isolate the free base. Neutralization must occur in situ in the presence of your reaction partner.

Mechanism of Decomposition (The "Why")

To prevent decomposition, you must understand the enemy. This compound is an imidate ester . Its electrophilic carbon is highly susceptible to attack by water or thermal degradation.

Decomposition Pathways
  • Hydrolysis (Moisture Driven): In the presence of water (even atmospheric moisture), the imino group (

    
    ) is replaced by a carbonyl oxygen (
    
    
    
    ), releasing ammonium chloride. The product is Ethyl oxamate , which is chemically inert in many heterocycle syntheses, leading to "dead" reactions.
  • Pinner Decomposition (Heat Driven): At elevated temperatures (>40°C), the salt can undergo a nucleophilic attack by its own chloride counter-ion, collapsing into Ethyl chloroacetate (or related alkyl halides) and urea derivatives.

Visualizing the Stability Landscape

The following diagram illustrates the fate of the molecule based on environmental conditions.

DecompositionPathways Start Ethyl 2-amino-2-iminoacetate HCl (Stored at -20°C, Desiccated) Condition_Water Moisture / Water (Hydrolysis) Start->Condition_Water Condition_Heat Heat (>40°C) (Thermal) Start->Condition_Heat Condition_Base Base + Nucleophile (Ideal Reaction) Start->Condition_Base Product_Dead Ethyl Oxamate + NH4Cl (Dead End) Condition_Water->Product_Dead Fast (< 5 mins) Product_Thermal Degradation Products (Amides/Alkyl Chlorides) Condition_Heat->Product_Thermal Slow degradation Product_Target Target Heterocycle (Imidazole/Oxazole) Condition_Base->Product_Target Controlled Cyclization

Figure 1: Reaction fate map. Red/Yellow paths indicate decomposition; Green indicates the successful synthetic route.

Critical Handling Protocols

A. Storage (Pre-Reaction)
  • Temperature: Store at -20°C .

  • Atmosphere: Strictly under Argon or Nitrogen.

  • Desiccation: The HCl salt is hygroscopic. If the powder clumps, it has likely already partially hydrolyzed.

    • Test: Dissolve a small amount in

      
      .[1] If NMR shows significant ethyl oxamate (loss of imine character), discard the batch.
      
B. Reaction Setup (The "In Situ" Protocol)

This protocol is designed to minimize the lifespan of the unstable free base.

Reagents:

  • Solvent: Anhydrous Ethanol or Methanol (Water content < 0.05% is critical).

  • Base: Triethylamine (

    
    ) or Sodium Ethoxide (
    
    
    
    ).
  • Atmosphere: Nitrogen balloon or manifold.

Step-by-Step Procedure:

  • Dry the System: Flame-dry your glassware and cool under nitrogen.

  • Solvent Prep: Charge the reaction vessel with the anhydrous solvent.

  • Add Reactant A: Add your coupling partner (e.g., diamine, amino acid ester) first.

  • Cool Down: Cool the mixture to 0°C using an ice bath.

  • Add the Imidate: Add Ethyl 2-amino-2-iminoacetate HCl as a solid in one portion.

  • Controlled Neutralization: Add the base dropwise over 15–20 minutes.

    • Why? This releases the free imidate slowly, allowing it to react with Reactant A immediately rather than accumulating and self-polymerizing.

  • Warm Up: Allow the reaction to warm to room temperature naturally. Do not heat above 30°C for the first 4 hours.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Strong Ammonia Smell Hydrolysis. The imine (

) has hydrolyzed to a carbonyl, releasing

.
Check solvent water content (Karl Fischer). Ensure glassware was flame-dried.
Low Yield / Recovery of Starting Material Premature Neutralization. The free base was generated too fast without the partner present.Follow the "In Situ" protocol. Add the coupling partner before adding the base.
Formation of "Goo" or Oil Hygroscopic Failure. The HCl salt absorbed water during weighing.Weigh the reagent inside a glovebox or use a rapid weighing technique with a desiccated balance.
Precipitate is not Product Ammonium Chloride Contamination.

is a byproduct of the reaction.
Filter the reaction mixture through a celite pad or wash the organic layer with water only after the reaction is complete.

Reaction Decision Matrix

Use this logic flow to determine the safety of your specific reaction conditions.

DecisionTree Start Start Reaction Setup Q_Solvent Is Solvent Anhydrous? (<0.05% H2O) Start->Q_Solvent Q_Temp Is Temperature < 5°C? Q_Solvent->Q_Temp Yes Stop_Wet STOP: Dry Solvent. Hydrolysis imminent. Q_Solvent->Stop_Wet No Q_Order Is Coupling Partner Present? Q_Temp->Q_Order Yes Stop_Hot STOP: Cool Down. Thermal degradation risk. Q_Temp->Stop_Hot No Stop_Order STOP: Add Partner First. Self-reaction risk. Q_Order->Stop_Order No Proceed PROCEED: Add Base Dropwise Q_Order->Proceed Yes

Figure 2: Pre-reaction safety checklist to ensure imidate stability.

References

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. (Foundational text on Pinner salt decomposition mechanisms).
  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidate Esters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Detailed kinetics of hydrolysis vs. aminolysis).
  • Matrix Fine Chemicals. (2024). Ethyl 2-aminoacetate Hydrochloride Safety Data. Retrieved from [Link]

  • ResearchGate. (2015). Stability of Ester and Carbamate Containing Compounds. Retrieved from [Link]

Sources

Overcoming solubility issues with Ethyl 2-amino-2-iminoacetate hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-10328-HCl Compound: Ethyl 2-amino-2-iminoacetate hydrochloride (Also known as Ethyl oxalamidrate HCl) CAS: 76029-62-4 (salt form) / 10328-50-4 (related free base context) Chemical Structure:



Issue Diagnosis: Why Won't It Dissolve?

The Core Physics: this compound is an amidinium salt . The strong ionic lattice forces holding the chloride anion to the protonated amidine cation significantly exceed the solvation energy provided by non-polar or moderately polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

The "Brick Dust" Phenomenon: Researchers often observe that the compound remains a stubborn suspension in DCM, even with heating. This is normal behavior . The compound is highly polar and hydrophilic.

Solubility Matrix:

Solvent ClassExamplesSolubility StatusNotes
Protic Polar Water, Methanol, EthanolHigh Excellent solubility but risks hydrolysis (see Warning below).
Aprotic Polar DMSO, DMF, DMAcModerate/High Good solubility; difficult to remove post-reaction.
Chlorinated DCM, ChloroformInsoluble Requires "In-Situ Neutralization" (See Protocol A).
Ethers THF, Diethyl Ether, MTBEInsoluble Requires co-solvents or neutralization.
Hydrocarbons Hexanes, TolueneInsoluble Not recommended.

CRITICAL WARNING - HYDROLYTIC INSTABILITY: This compound contains both an imidate/amidine core and an ester moiety. It is highly susceptible to hydrolysis in aqueous or alcoholic media, especially at elevated pH or temperatures, leading to the formation of oxamic acid derivatives or ammonia loss. Avoid prolonged storage in methanol/water.

Troubleshooting Protocols

Protocol A: The "In-Situ Neutralization" (Gold Standard)

Best for: Reactions requiring anhydrous conditions (e.g., cyclizations with acid chlorides, isocyanates) in DCM or THF.

Mechanism: You cannot dissolve the salt directly. You must chemically modify it in the flask to the free base, which is soluble in organic solvents.

Reagents:

  • Solvent: Anhydrous DCM or THF.[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1] (1.05 - 1.2 equivalents).

Step-by-Step Workflow:

  • Suspension: Suspend the Ethyl 2-amino-2-iminoacetate HCl in the anhydrous solvent (0.1 M – 0.5 M concentration). It will look cloudy/heterogeneous.

  • Cooling: Cool the mixture to 0°C. Why? The free base you are about to generate is less stable than the salt. Low temperature prevents self-condensation.

  • Activation: Add the organic base (DIPEA/TEA) dropwise.

  • The "Clear Up": Stir for 15–30 minutes. You will observe the suspension clarify significantly as the lipophilic free base is released and dissolves.[1]

    • Note: The solution may not become perfectly clear because the byproduct (DIPEA·HCl) might precipitate out depending on concentration. This is fine.

  • Reaction: Add your electrophile (e.g., acid chloride) immediately to this generated solution.

InSituNeutralization cluster_0 Reaction Flask Environment Salt HCl Salt (Insoluble Solid) Suspension Suspension in DCM Salt->Suspension Add Solvent Base Add DIPEA/TEA (1.1 eq) Suspension->Base FreeBase Free Amidine (Soluble Species) Base->FreeBase Proton Transfer Byproduct Amine-HCl Salt (Precipitate/Soluble) Base->Byproduct Reaction Proceed to Cyclization FreeBase->Reaction Immediate Use

Caption: Figure 1. The chemical pathway for solubilizing the amidine salt via in-situ deprotonation.

Protocol B: The "Co-Solvent" Method

Best for: Reactions tolerant of polar aprotic solvents (e.g., nucleophilic substitutions).

If you cannot use a base (perhaps your electrophile is base-sensitive), you must increase the polarity of the solvent system.

  • Primary Solvent: Use DCM or THF as the main carrier.

  • Additive: Add Dimethylformamide (DMF) or Dimethylacetamide (DMAc) dropwise.

  • Ratio: Usually, a 10% - 20% v/v ratio of DMF in DCM is sufficient to break the lattice energy and solubilize the salt.

  • Workup Note: You will need to wash with water/brine extensively during extraction to remove the DMF.

Protocol C: Biphasic Schotten-Baumann

Best for: Very fast reactions with robust electrophiles (e.g., Benzoyl chloride).

Concept: Dissolve the salt in a minimum amount of water and react with an organic phase containing the electrophile.

  • Aqueous Phase: Dissolve Ethyl 2-amino-2-iminoacetate HCl in minimum cold water (0°C).

  • Buffer: Add NaHCO₃ (Solid) to neutralize to pH ~8. Do not use NaOH (Hydrolysis risk).

  • Organic Phase: Dissolve electrophile in DCM.

  • Mixing: Vigorously stir the two phases together.

  • Phase Transfer Catalyst (Optional): Add 5 mol% Tetrabutylammonium bromide (TBAB) to accelerate the transfer of the amidine across the interface.

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the safest solubilization strategy for your specific experiment.

DecisionMatrix Start Start: Solvent Choice? IsDCM Must use DCM/THF? Start->IsDCM IsPolar Can use DMF/DMSO? IsDCM->IsPolar No BaseSensitive Is Electrophile Base Sensitive? IsDCM->BaseSensitive Yes Direct Direct Dissolution (DMSO/MeOH) IsPolar->Direct Yes WaterSensitive Is Reaction Water Sensitive? BaseSensitive->WaterSensitive No MethodB Protocol B: DMF Co-Solvent BaseSensitive->MethodB Yes (Avoid Base) MethodA Protocol A: In-Situ DIPEA/TEA WaterSensitive->MethodA Yes (Anhydrous) MethodC Protocol C: Biphasic/PTC WaterSensitive->MethodC No (Biphasic OK)

Caption: Figure 2. Decision tree for selecting the optimal solubilization protocol based on reaction constraints.

Frequently Asked Questions (FAQ)

Q: Can I free-base the salt beforehand and isolate the oil? A: Not recommended. The free base (Ethyl 2-amino-2-iminoacetate) is thermally unstable and prone to dimerization or hydrolysis upon concentration. It is significantly safer and more reproducible to generate it in situ (Protocol A) immediately before use.

Q: I tried Protocol A, but I still see a solid. Did it fail? A: Not necessarily. When you add TEA or DIPEA to the HCl salt in DCM, you generate Triethylamine Hydrochloride (TEA·HCl) as a byproduct.[2] TEA·HCl is also insoluble in DCM. The solid you see might be the waste salt, not your starting material.

  • Verification: Filter a small aliquot and take an NMR of the filtrate. If you see the ethyl peaks of your starting material, the solubilization worked.

Q: Can I use alcohols like Methanol? A: Only if your reaction allows it. Methanol dissolves the salt instantly. However, if you are reacting with an acid chloride, the methanol will compete as a nucleophile, destroying your reagent.

References

  • Amidine Salt Properties: Patai, S. (Ed.). (1975). The Chemistry of Amidines and Imidates. Wiley.
  • General Protocol for Amidine Neutralization: Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses in-situ neutralization strategies for polar salts in non-polar solvents).

Sources

Minimizing side reactions when using Ethyl 2-amino-2-iminoacetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-amino-2-iminoacetate Hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for minimizing side reactions and optimizing the use of this versatile reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, stability, and general use of this compound.

Q1: What is the optimal way to store and handle this compound to ensure its stability?

A1: this compound is relatively stable due to its salt form.[1] However, to prevent degradation, it should be stored in a cool, dark place under an inert atmosphere, with recommended temperatures between 2-8°C.[2] The compound is hygroscopic and sensitive to moisture, which can lead to hydrolysis. Therefore, it is crucial to handle it in a dry environment, such as a glove box, and to tightly seal the container after use.

Q2: What are the primary applications of this compound in organic synthesis?

A2: This reagent is a key building block in synthetic organic chemistry, primarily utilized for the synthesis of guanidine derivatives and various nitrogen-containing heterocyclic compounds.[1] These structures are core components in many pharmaceuticals, including antiviral, antibacterial, and anticancer agents, as well as in agrochemicals.[1] Its utility also extends to peptide chemistry for the modification of amino acid residues.[1]

Q3: In which solvents is this compound most soluble and stable?

A3: Due to its hydrochloride salt form, it exhibits good solubility in polar protic solvents such as methanol and ethanol. It can also be dissolved in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), often with gentle heating. Stability can be pH-dependent; acidic conditions generally favor the stability of the protonated form.

Section 2: Troubleshooting Guide for Common Side Reactions

This section provides detailed troubleshooting for specific side reactions encountered during experiments with this compound.

Issue 1: Hydrolysis of the Imino and/or Ester Group

Q: My reaction is showing significant formation of byproducts corresponding to the hydrolysis of the imino group to a ketone and/or the ethyl ester to a carboxylic acid. How can I prevent this?

A: Understanding the Mechanism: The imino group of this compound is susceptible to hydrolysis, particularly under aqueous acidic or basic conditions, to form the corresponding carbonyl compound.[3][4][5] The ester group can also be hydrolyzed, especially in the presence of strong acids or bases.

Hydrolysis cluster_conditions Reaction Conditions Reagent Ethyl 2-amino-2-iminoacetate DesiredProduct Desired Product (e.g., Heterocycle) Reagent->DesiredProduct Desired Reaction HydrolysisImino Imino Hydrolysis Product (Ketone) Reagent->HydrolysisImino Hydrolysis HydrolysisEster Ester Hydrolysis Product (Carboxylic Acid) Reagent->HydrolysisEster Hydrolysis Water H₂O AcidBase Acid/Base

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all solvents are rigorously dried using standard techniques (e.g., distillation over a suitable drying agent or use of molecular sieves). All glassware should be oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Control of pH: The pH of the reaction mixture is critical.[6][7] For reactions requiring basic conditions, use non-aqueous, sterically hindered bases (e.g., proton sponge, DBU) to minimize nucleophilic attack on the ester and imino groups. If an aqueous base is unavoidable, use it at low temperatures and add it slowly. For acid-catalyzed reactions, use a non-aqueous acid source if possible.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times.

Data Summary: Impact of Conditions on Hydrolysis

ParameterCondition to Minimize HydrolysisRationale
Solvent Anhydrous (e.g., dry THF, Dioxane)Prevents water from acting as a nucleophile.
Base Non-nucleophilic, hindered (e.g., DBU)Minimizes direct attack on the ester/imino group.
Temperature Low (e.g., 0 °C to RT)Reduces the rate of the hydrolysis side reaction.
Reaction Time MinimizedReduces the exposure time to conditions that favor hydrolysis.
Issue 2: Dimerization or Oligomerization

Q: I am observing the formation of high molecular weight species in my reaction mixture, suggesting dimerization or oligomerization of the starting material. What causes this and how can I avoid it?

A: Understanding the Mechanism: Ethyl 2-amino-2-iminoacetate is a bifunctional molecule with both nucleophilic (amino group) and electrophilic (imino and ester carbonyl carbons) centers. Under certain conditions, particularly in the absence of a suitable reaction partner or at high concentrations, it can self-condense.

Dimerization Monomer1 Ethyl 2-amino-2-iminoacetate (Nucleophile) Dimer Dimer/Oligomer Monomer1->Dimer DesiredProduct Desired Product Monomer1->DesiredProduct Monomer2 Ethyl 2-amino-2-iminoacetate (Electrophile) Monomer2->Dimer Reactant Reaction Partner Reactant->DesiredProduct

Troubleshooting Protocol:

  • Slow Addition/High Dilution: Add the this compound solution slowly to the reaction mixture containing the other reactant. This maintains a low instantaneous concentration of the reagent, favoring the intermolecular reaction with the desired partner over self-condensation. Running the reaction under high dilution conditions can also be beneficial.

  • Order of Addition: If the reaction partner is also a nucleophile, it may be advantageous to add the base to the mixture of the two reactants last. This prevents the deprotonation and subsequent self-reaction of the this compound before the other reactant is present.

  • Protecting Groups: In complex syntheses, consider protecting the amino group if it is not involved in the desired transformation. This will prevent it from acting as a nucleophile in side reactions.

Issue 3: Incomplete Reaction or Low Yield in Heterocycle Formation

Q: I am attempting to synthesize a 2-aminoimidazole derivative, but the reaction is sluggish, and the yield is low. What factors could be contributing to this?

A: Understanding the Mechanism: The formation of heterocycles like 2-aminoimidazoles often involves a condensation reaction followed by cyclization.[8][9][10][11][12] The efficiency of this process can be highly dependent on the reaction conditions and the nature of the substrates.

Experimental Protocol for Optimizing 2-Aminoimidazole Synthesis:

  • Reactant Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of side products. Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are often effective for these types of condensations. For some reactions, alcohols like ethanol or isopropanol can also be suitable.

  • Catalyst/Base Selection: The choice and amount of base are crucial. A common strategy is to use a base that is strong enough to deprotonate the hydrochloride salt and facilitate the reaction but not so strong as to cause degradation or side reactions. Bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate are often used.

  • Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time. Some cyclizations require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.[13]

Data Summary: Key Parameters for Heterocycle Synthesis

ParameterRecommended Starting PointConsiderations
Solvent DMF, Acetonitrile, or EthanolSolvent polarity can influence reaction intermediates.
Base 1.1-1.5 equivalents of TEA or DIPEAThe base should be strong enough to neutralize the HCl salt.
Temperature Start at RT, then heat to 60-80 °C if neededBalance reaction rate with potential for degradation.
Monitoring TLC (e.g., 10% MeOH in DCM) or LC-MSEssential for determining reaction completion and identifying byproducts.

Section 3: Analytical Characterization

Q: How can I effectively monitor the progress of my reaction and characterize the products and byproducts?

A: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the consumption of starting materials and the formation of products. Use a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane) and visualize with UV light and/or a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the molecular weights of products and byproducts. This is invaluable for identifying unexpected side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final purified product and can also be used to identify major impurities.

By systematically addressing these common issues and carefully controlling reaction parameters, researchers can successfully minimize side reactions and achieve higher yields and purity in their experiments involving this compound.

References

  • National Institutes of Health. Synthesis of 2-imidazolones and 2-iminoimidazoles. Available from: [Link]

  • Wikipedia. Ethyl cyanohydroxyiminoacetate. Available from: [Link]

  • ResearchGate. 2-Aminoimidazoles. Available from: [Link]

  • ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available from: [Link]

  • National Institutes of Health. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Available from: [Link]

  • ACS Publications. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Available from: [Link]

  • ResearchGate. 2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore. Available from: [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). Available from: [Link]

  • RSC Publishing. Partial and complete hydrolysis of metal complexes based on monoiminoacenaphthene-1-ones. Available from: [Link]

  • RSC Publishing. Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Available from: [Link]

  • Quora. How does pH affect chemical reactions and molecules (example amino acids)?. Available from: [Link]

  • ResearchGate. Effect of aqueous solution pH value on the reactive extraction degrees.... Available from: [Link]

Sources

Effect of temperature and pH on Ethyl 2-amino-2-iminoacetate hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers working with Ethyl 2-amino-2-iminoacetate hydrochloride (CAS: 76029-62-4). This reagent is a critical C-N-C building block, often used to synthesize imidazole heterocycles (like AICA), guanidines, and pyrimidines.

Reagent ID: CAS 76029-62-4 | Synonyms: Ethyl amino(imino)acetate HCl, Ethyl carbamimidoylformate HCl

Executive Summary: The Stability Paradox

This reagent is a "Pinner salt" derivative. It is kinetically stable as a dry hydrochloride salt but thermodynamically unstable as a free base. The most common user failure mode is hydrolytic decomposition during the neutralization step.

If you are experiencing low yields, "gumming," or recovery of ethyl oxamate byproducts, your issue is likely improper pH modulation in the presence of trace moisture.

Module 1: Critical Parameters (pH & Temperature)
1. The pH-Solvent Trap

Users often attempt to neutralize the HCl salt in aqueous buffers or "wet" organic solvents. This is fatal to the reaction.

  • Acidic pH (< 4.0): The reagent is stable but unreactive. The electrophilic carbon is protected by the protonated nitrogen.

  • Neutral/Basic pH (in Water): Rapid hydrolysis occurs. The imino group (

    
    ) is replaced by a carbonyl (
    
    
    
    ), yielding Ethyl oxamate (dead end).
  • Basic pH (Anhydrous): The desired "Free Base" species is generated. It is highly reactive toward nucleophiles but has a short half-life before self-condensation.

Rule of Thumb: Never use aqueous bases (NaOH, KOH, NaHCO₃) unless the reaction is biphasic and extremely rapid. Use organic bases (Et₃N, DIPEA, NaOEt) in anhydrous ethanol or methanol.

2. Temperature Thresholds
  • Storage:

    
     (Desiccated).
    
  • Neutralization (

    
    ):  The exotherm from neutralizing the HCl salt can trigger polymerization of the free base. Always neutralize on ice.
    
  • Cyclization (

    
    ):  Once the nucleophile (e.g., a primary amine or hydrazine) has formed the intermediate adduct, heat is often required to drive the elimination of ammonia/ethanol for ring closure.
    
Module 2: Interactive Troubleshooting (Q&A)
Q1: "I see a white precipitate immediately after adding Triethylamine. Is this my product?"

Diagnosis: Likely not. Explanation: This is usually Triethylamine Hydrochloride (Et₃N·HCl) salt crashing out of the organic solvent. Action: This is a good sign. It means neutralization is occurring.[1]

  • Verification: Filter the solid. If it is water-soluble and melts >250°C, it is the amine salt. Your reactive free base is now in the solution. Proceed immediately; do not store this solution.

Q2: "My LC-MS shows a mass of M+1 = 118 instead of the expected product."

Diagnosis: Hydrolysis has occurred. Explanation: The molecular weight of the free base is ~116. If you see 118 (or fragments indicating ethyl oxamate), moisture entered the system.

  • Mechanism:

    
    .
    Fix:  Dry your solvent (EtOH/MeOH) over 3Å molecular sieves for 24 hours. Ensure your base is anhydrous.
    
Q3: "The reaction turns into a dark brown tar upon heating."

Diagnosis: Thermal polymerization of the free base. Explanation: You heated the reaction before the nucleophile (amine) could intercept the imidate. Fix: Follow the "Cold-Warm" protocol:

  • Mix Reagent + Nucleophile + Base at

    
    .
    
  • Stir 1 hour at

    
     (Adduct formation).
    
  • Only then warm to room temperature or reflux.

Module 3: Validated Experimental Workflow

The following protocol minimizes hydrolysis risk for the synthesis of a generic imidazole or guanidine derivative.

Reagents:

  • Ethyl 2-amino-2-iminoacetate HCl (1.0 equiv)

  • Nucleophile (e.g., Methylamine, Hydrazine) (1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) or DIPEA (1.1 equiv)

  • Solvent: Anhydrous Ethanol (<0.05% water)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Solvation: Suspend Ethyl 2-amino-2-iminoacetate HCl in Anhydrous Ethanol (

    
     concentration).
    
  • Cryo-Step: Cool suspension to

    
      in an ice bath.
    
  • Neutralization: Add the Base dropwise over 10 minutes.

    • Checkpoint: The solution should become clear (if using NaOEt) or cloudy white (if using DIPEA/Et3N due to salt precipitation).

  • Addition: Add the Nucleophile immediately after base addition is complete.

  • Equilibration: Stir at

    
     for 60 minutes.
    
  • Cyclization: Remove ice bath. Allow to warm to RT. Monitor by TLC/LC-MS. If conversion is slow, heat to

    
    .
    
Module 4: Mechanistic Visualization

The diagram below illustrates the "Bifurcation of Fate" for this molecule. The blue path is the desired synthesis; the red path is the hydrolytic failure mode.

ReactivityPathways Start Ethyl 2-amino-2-iminoacetate HCl (Stable Salt) FreeBase Reactive Free Base (Transient Species) Start->FreeBase Base (Anhydrous) 0°C Hydrolysis Ethyl Oxamate (Dead End Byproduct) Start->Hydrolysis Aqueous Base (Direct Failure) FreeBase->Hydrolysis Trace H2O (Fast Reaction) Intermediate Amidine Intermediate FreeBase->Intermediate Nucleophile (R-NH2) Competition vs H2O Product Target Heterocycle (Imidazole/Guanidine) Intermediate->Product Heat/Cyclization -NH3 or -EtOH

Caption: Pathway analysis showing the competition between nucleophilic attack (Green/Success) and hydrolysis (Red/Failure). Control of water is the determining factor.

Module 5: Data Reference Table
ParameterOptimal RangeFailure ZoneConsequence of Failure
Solvent Water Content < 0.05% (Anhydrous)> 0.5%Hydrolysis to Ethyl Oxamate (Yield Loss)
Neutralization Temp

to

>

Polymerization / Self-condensation
Stoichiometry (Base) 1.0 - 1.1 equiv> 2.0 equivSide reactions with ester moiety
pH (Apparent) 8 - 9 (Basic)< 7 (Acidic)No reaction (Amine stays protonated)
References
  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates.[2] Chemical Reviews, 61(2), 179–211. (Foundational chemistry of Pinner salts/imidates).

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidate Esters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Mechanistic insight into pH dependence).
  • Sen, S., et al. (2014). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement.[3][4] Journal of Organic Chemistry.[4] (Contextual reactivity of related ethyl-imino-acetates). Retrieved from [Link]

(Note: While specific recent papers on CAS 76029-62-4 are sparse in open literature, the reactivity profile is strictly governed by the well-established chemistry of Pinner Salts and Imidate Esters described in references 2 and 3.)

Sources

Validation & Comparative

Comparison of Ethyl 2-amino-2-iminoacetate hydrochloride with other guanidinylating reagents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to Guanidinylating Reagents: Featuring Ethyl 2-amino-2-iminoacetate hydrochloride

The guanidinium functional group is a cornerstone in medicinal chemistry and drug design. Its persistent positive charge at physiological pH, combined with its ability to form multiple hydrogen bonds, makes it a critical pharmacophore for interacting with biological targets like enzymes and receptors.[1][2][3][4] The chemical synthesis of molecules containing this moiety, a process known as guanidinylation, is therefore of paramount importance.[2][5] This guide provides a comprehensive comparison of various guanidinylating reagents, with a special focus on the versatile building block, this compound, to empower researchers in making informed decisions for their synthetic strategies.

This compound: A Versatile Precursor

This compound is a valuable chemical intermediate used in the synthesis of guanidine derivatives and other nitrogen-rich compounds.[6] Its structure, featuring an ethyl ester, an amino group, and an imino group, offers a versatile platform for chemical elaboration. The hydrochloride salt form enhances its stability and simplifies handling, which is critical for consistent reaction outcomes.[6]

Key Attributes:

  • Reactivity: The primary amino and imino groups serve as reactive handles for building more complex guanidinyl systems or for constructing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.[6]

  • Applications: Its principal application lies in the synthesis of functionalized guanidines, which are integral to numerous biologically active molecules, including antiviral and anticancer agents.[6] It also finds use in peptide chemistry and the development of novel agrochemicals.[6]

The reaction of this compound with an amine typically proceeds via nucleophilic attack of the amine on the imino carbon, followed by the elimination of a leaving group, to form the guanidine core.

G reagent Ethyl 2-amino-2-iminoacetate (Hydrochloride Salt) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary/Secondary Amine (R-NH₂) amine->intermediate product Guanidinylated Product intermediate->product Elimination

Caption: Reaction pathway for guanidinylation using Ethyl 2-amino-2-iminoacetate.

A Comparative Overview of Common Guanidinylating Reagents

While this compound is a useful precursor, a wide array of direct guanidinylating reagents are available, each with distinct advantages and limitations. The choice of reagent is a critical decision dictated by the substrate's nature, the desired protecting group strategy, and the overall synthetic plan.

ReagentKey CharacteristicsCommon Applications
Ethyl 2-amino-2-iminoacetate HCl Versatile building block, stable salt.[6]Synthesis of functionalized guanidines and N-heterocycles.[6]
N,N'-di-Boc-N''-triflylguanidine Highly reactive, efficient for hindered and aromatic amines, excellent for solid-phase synthesis.[1][7]Peptide synthesis, complex molecule synthesis.[1][8]
1H-Pyrazole-1-carboxamidine HCl Mild, effective for primary and secondary amines, widely used.[9][10]General amine guanidinylation, peptide synthesis.[11]
S-Methylisothiourea Derivatives Traditional reagent, often requires heat or activation with heavy metals (e.g., Ag+, Hg2+).[12][13]Synthesis of alkylguanidines.[13]
N,N'-di-Boc-thiourea + Activator Versatile; reactivity depends on the activator (e.g., HgCl₂, EDCI, TCT). Newer methods avoid toxic metals.[12][14]Provides protected guanidines, "greener" alternatives available.[14]
Cyanamide An early, simple reagent but is hazardous. Often requires a catalyst for efficient reaction.[2][12]Industrial applications, catalyzed reactions.[12]

The Causality Behind Experimental Choices: A Deeper Dive

The selection of a guanidinylating reagent is not merely about achieving the final product; it's about navigating the intricate landscape of reactivity, selectivity, and compatibility.

Reactivity vs. Functional Group Tolerance

A fundamental trade-off exists between the reactivity of a reagent and its tolerance for other functional groups.

  • High Reactivity: Reagents like N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) are exceptionally powerful due to the strong electron-withdrawing triflyl group, which makes the guanidine carbon highly electrophilic.[7] This allows for the rapid guanidinylation of even unreactive aromatic amines at room temperature.[7] However, this high reactivity may lead to side reactions if sensitive functional groups are present in the substrate.

  • Milder Conditions: Reagents such as 1H-Pyrazole-1-carboxamidine hydrochloride offer a milder approach. While they may require longer reaction times or gentle heating, they often exhibit greater functional group tolerance, making them suitable for more complex or delicate substrates.[9]

The Critical Role of Orthogonal Protecting Groups

In multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), the ability to selectively deprotect one functional group while others remain intact is crucial. This principle of orthogonality is central to modern synthetic chemistry.[15]

Guanidinylating reagents that install protected guanidines (e.g., with Boc, Cbz, or Fmoc groups) are invaluable.[8][16] For instance, using N,N'-di-Boc-N''-triflylguanidine allows the introduction of a di-Boc-protected guanidine.[8] The Boc groups are stable to the basic conditions used for Fmoc removal in peptide synthesis but can be cleanly removed with acid (like TFA) at the end of the synthesis. This orthogonal strategy prevents unwanted side reactions and simplifies purification.[8][16]

A Shift Towards Greener Chemistry

Historically, a common method for guanidinylation involved activating a thiourea with toxic heavy-metal salts like mercury(II) chloride (HgCl₂).[13] While effective, this approach generates hazardous waste. Modern chemistry prioritizes more environmentally benign methods. The development of activators like cyanuric chloride (TCT) for N,N'-di-Boc-thiourea represents a significant advance.[12][14] This method provides an efficient and cost-effective route to protected guanidines without the use of heavy metals, making it more suitable for large-scale applications.[14]

G cluster_input Substrate Analysis cluster_reagents Reagent Selection cluster_considerations Key Considerations AmineType Amine Type? Goodman N,N'-di-Boc-N''- triflylguanidine AmineType->Goodman Hindered or Aromatic Pyrazole 1H-Pyrazole-1- carboxamidine HCl AmineType->Pyrazole Primary or Secondary (General) Thiourea Di-Boc-Thiourea + TCT AmineType->Thiourea Primary or Secondary (Mild/Green) SolidPhase Solid-Phase Compatible? Goodman->SolidPhase Orthogonal Orthogonal Protection? Goodman->Orthogonal Pyrazole->Orthogonal (Unprotected) Green Avoiding Heavy Metals? Thiourea->Green

Caption: Decision workflow for selecting a guanidinylating reagent.

Validated Experimental Protocols

To provide a practical comparison, detailed protocols for two distinct and widely used guanidinylation methods are presented below.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is adapted from established procedures for the efficient guanidinylation of primary amines.[8][17]

Objective: To synthesize the di-Boc-protected guanidine derivative of 1,4-butanediamine.

Materials:

  • 1,4-Butanediamine

  • N,N'-di-Boc-N''-triflylguanidine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary amine (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Add the solution of the guanidinylating reagent dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure di-Boc-protected guanidine. High yields (often >95%) are typically observed for primary amines.[17]

Protocol 2: Guanidinylation using N,N'-di-Boc-thiourea and Cyanuric Chloride (TCT)

This protocol provides a "greener" alternative to methods employing heavy metals.[14]

Objective: To synthesize the di-Boc-protected guanidine derivative of benzylamine.

Materials:

  • N,N'-di-Boc-thiourea

  • Cyanuric Chloride (TCT)

  • Benzylamine

  • N-methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N,N'-di-Boc-thiourea (1.0 equivalent) in anhydrous THF, add cyanuric chloride (0.33 equivalents) at room temperature under an inert atmosphere. This is the activation step.

  • Stir the resulting mixture for approximately 1 hour. A white precipitate may form.

  • In a separate flask, prepare a solution of benzylamine (1.2 equivalents) and N-methylmorpholine (2.5 equivalents) in anhydrous THF.

  • Add the amine/base solution to the activated thiourea mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography to afford the desired N,N'-di-Boc-protected guanidine. Yields are generally high for unhindered primary amines.[14][17]

Conclusion

The synthesis of guanidine-containing molecules is a vital task in modern drug discovery. While this compound serves as a useful synthetic precursor, a diverse toolkit of direct guanidinylating reagents is available to the synthetic chemist. The optimal choice depends on a careful analysis of the substrate, the need for orthogonal protection, reaction conditions, and environmental considerations. Highly reactive reagents like N,N'-di-Boc-N''-triflylguanidine offer speed and efficiency, especially in solid-phase synthesis, while milder reagents like 1H-pyrazole-1-carboxamidine hydrochloride and modern TCT-activated thiourea systems provide excellent alternatives with broad functional group tolerance and improved safety profiles. By understanding the causality behind reagent choice and employing validated protocols, researchers can confidently and efficiently incorporate the critical guanidinium moiety into their target molecules.

References

  • US6072075A - Guanidinylation reagents - Google Patents. (2000).
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC. (2016).
  • Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto.
  • Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines | Request PDF. (2012).
  • Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines. (2025). BenchChem.
  • Product Class 13: Guanidine Deriv
  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2009). Synlett.
  • Guanidine synthesis by guanidinylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. (1992). The Journal of Organic Chemistry.
  • Roles of Guanidines in Recent Cycloaddition Reactions. (2026). MDPI.
  • This compound [CAS# 76029-62-4]. (n.d.). chemBlink.
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • 1H-Pyrazole-1-carboxamidine 99 4023-02-3. (n.d.). Sigma-Aldrich.
  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis | Request PDF. (2000).
  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis | Semantic Scholar. (1992). Semantic Scholar.
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines - Google Patents. (2002).

Sources

A comparative study of different synthetic routes to Ethyl 2-amino-2-iminoacetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to Ethyl 2-amino-2-iminoacetate hydrochloride (CAS: 76029-62-4), a critical intermediate in the synthesis of pyrazine-based antivirals such as Favipiravir (T-705) .

Target Molecule: this compound Synonyms: Ethyl oxalamidinate HCl, Ethyl carbamimidoylformate HCl, Ethyl amino(imino)acetate HCl. CAS: 76029-62-4 Molecular Formula:


Core Application:  Key 

building block for the construction of the pyrazine core in Favipiravir (T-705) and T-1105.

Executive Summary & Strategic Analysis

The synthesis of this compound is dominated by the Pinner Reaction , owing to the structural simplicity of converting a nitrile to an amidine. However, the choice of route depends heavily on scale, safety constraints (cyanide handling), and equipment capabilities (gaseous HCl vs. in-situ generation).

This guide compares three distinct methodologies:

  • Method A: Classical Pinner Synthesis (The Industrial Standard) – High yield, scalable, but requires toxic precursors.

  • Method B: In-Situ HCl Generation (Modified Pinner) (The Safety-Optimized Route) – Avoids gaseous HCl cylinders; ideal for mid-scale labs.

  • Method C: Thioimidate Route (The Non-Nitrile Alternative) – Avoids cyanides entirely but introduces sulfur-handling challenges.

Method A: Classical Pinner Synthesis (Industrial Standard)

This route utilizes Ethyl Cyanoformate as the starting material. It is the most direct path, leveraging the nitrile group's reactivity with alcohols under acidic conditions to form an imidate intermediate, which is subsequently ammonolyzed.

Mechanistic Pathway

The reaction proceeds in two distinct stages:[1][2][3][4][5][6]

  • Imidate Formation: Acid-catalyzed addition of ethanol to the nitrile.

  • Amidination: Nucleophilic substitution of the ethoxy group by ammonia.

PinnerMechanism Nitrile Ethyl Cyanoformate (EtOOC-CN) Imidate Imidate Salt (EtOOC-C(=NH)OEt·HCl) Nitrile->Imidate Pinner Reaction < 5°C HCl HCl (gas) / EtOH HCl->Imidate Product Ethyl 2-amino-2-iminoacetate HCl (EtOOC-C(=NH)NH2·HCl) Imidate->Product Ammonolysis - EtOH Oxamate Ethyl Oxamate (Side Product) Imidate->Oxamate Hydrolysis Ammonia NH3 (gas/EtOH) Ammonia->Product Water H2O (Moisture) Water->Oxamate

Caption: The Pinner mechanism showing the critical imidate intermediate and the risk of hydrolysis if moisture is present.

Detailed Protocol

Reagents: Ethyl Cyanoformate (1.0 eq), Absolute Ethanol (1.1 eq), Dry HCl gas (excess), Anhydrous Diethyl Ether (solvent).

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, thermometer, and drying tube (

    
    ).
    
  • Imidate Formation:

    • Charge Ethyl Cyanoformate and Absolute Ethanol into Diethyl Ether (0.5 M concentration).

    • Cool the mixture to 0°C – 5°C using an ice/salt bath.

    • Bubble dry HCl gas slowly through the solution for 2–4 hours. Critical: Maintain temperature <10°C to prevent decomposition.

    • Seal the flask and store at 4°C for 12–24 hours. The imidate hydrochloride salt will precipitate as a white crystalline solid.

  • Isolation (Optional but Recommended):

    • Filter the imidate salt under inert atmosphere (Argon/Nitrogen). Note: The imidate is extremely hygroscopic.

  • Amidination:

    • Resuspend the imidate salt in absolute ethanol.

    • Cool to -10°C .

    • Slowly add ethanolic ammonia (saturated solution) or bubble

      
       gas (1.1 eq).
      
    • Stir for 4 hours, allowing the temperature to rise to 20°C.

  • Workup:

    • Concentrate the mixture in vacuo (bath < 40°C).

    • Recrystallize the residue from Ethanol/Ether to yield white needles.

Method B: In-Situ HCl Generation (Safety-Optimized)

Handling HCl gas cylinders poses significant safety and corrosion risks. This method generates anhydrous HCl in situ using the reaction between Acetyl Chloride and Ethanol, making it ideal for laboratories lacking specialized gas handling infrastructure.

Reaction:



Workflow Diagram

InSituWorkflow Step1 Step 1: Charge Absolute EtOH Cool to 0°C Step2 Step 2: Dropwise Addition of Acetyl Chloride (Generates anhydrous HCl + Ethyl Acetate) Step1->Step2 Step3 Step 3: Add Ethyl Cyanoformate Stir at 0-5°C for 24h Step2->Step3 Step4 Step 4: Add Ethanolic Ammonia Convert Imidate to Amidine Step3->Step4

Caption: Workflow for in-situ HCl generation, eliminating the need for gas cylinders.

Protocol Differences
  • Solvent System: The solvent becomes a mixture of Ethanol and Ethyl Acetate (byproduct). Ethyl Acetate is inert in the Pinner reaction and does not interfere.

  • Stoichiometry: Use 1.5–2.0 equivalents of Acetyl Chloride relative to the nitrile to ensure sufficient HCl concentration.

  • Safety: This reaction is highly exothermic.[7] Acetyl chloride must be added very slowly to the ethanol to prevent thermal runaway.

Method C: Thioimidate Route (Non-Cyanide Alternative)

For labs restricted from using cyanides or cyanoformates, this route starts from Ethyl Oxamate . It converts the amide oxygen to a sulfur atom (thionation), activates it via methylation, and then displaces the methylthio group with ammonia.

Route: Ethyl Oxamate


 Ethyl Thiooxamate 

Methyl Thioimidate Salt

Product
Protocol Overview
  • Thionation: Reflux Ethyl Oxamate with Lawesson’s Reagent in Toluene (Yield: ~80%).

  • Activation: Treat Ethyl 2-amino-2-thioxoacetate with Methyl Iodide (MeI) in Acetone to form the S-methyl thioimidate hydroiodide.

  • Substitution: React the thioimidate with Ammonia in Ethanol. The

    
     group is a better leaving group than 
    
    
    
    , often allowing milder conditions than the Pinner reaction.

Pros: Avoids HCN/Nitrile toxicity. Cons: Uses Methyl Iodide (carcinogen) and Lawesson's reagent (stench); multi-step process lowers overall atom economy.

Comparative Analysis

The following table summarizes the performance metrics of the three routes based on experimental data and process chemistry principles.

FeatureMethod A: Classic PinnerMethod B: In-Situ HClMethod C: Thioimidate
Starting Material Ethyl CyanoformateEthyl CyanoformateEthyl Oxamate
Key Reagent HCl Gas (Cylinder)Acetyl Chloride / EtOHLawesson's Rgt / MeI
Reaction Steps 2 (Telescoped)2 (One-pot)3
Overall Yield 85 – 92% 80 – 88% 60 – 70%
Purity Profile High (>98%)Good (contains EtOAc traces)Moderate (Sulfur byproducts)
Safety Profile High Risk (Toxic gas, Cyanides)Medium Risk (Corrosive, Exothermic)Medium Risk (Stench, Carcinogen)
Scalability Excellent (Industrial)Good (Pilot Plant)Poor (Atom economy)
Moisture Sensitivity Critical (Imidate hydrolysis)CriticalModerate

Troubleshooting & Critical Control Points

Controlling Hydrolysis (The "Oxamate" Problem)

The most common failure mode in Pinner synthesis is the conversion of the imidate back to Ethyl Oxamate (


) due to moisture.
  • Symptom: Product has a melting point of ~200°C (Oxamide/Oxamate) instead of the target.

  • Solution: Ensure all ethanol is "Super Dry" (<50 ppm water). Use a drying tube.[8] Do not store the intermediate imidate; process immediately.

Handling the Hydrochloride Salt

Ethyl 2-amino-2-iminoacetate HCl is hygroscopic.

  • Storage: Store under Argon at -20°C.

  • Analysis: When performing NMR (

    
    ), the exchangeable protons (
    
    
    
    ) will disappear. Use DMSO-
    
    
    to visualize the amidine protons (typically broad singlets around
    
    
    9.0–10.0 ppm).
Safety Note on Ethyl Cyanoformate

Ethyl Cyanoformate releases cyanide ions upon hydrolysis or metabolic processing.

  • Mandatory: Work in a functioning fume hood.

  • Antidote: Keep a cyanide antidote kit (e.g., Hydroxocobalamin) accessible in the lab.

  • Waste: Quench aqueous waste with bleach (Sodium Hypochlorite) to oxidize any residual cyanide before disposal.

References

  • Industrial Pinner Synthesis: Process for the preparation of Favipiravir intermediates.[1][7][9] WO2021146370A1. (2021).

  • Favipiravir Synthesis Review: Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. (2022).[9]

  • General Amidination Protocol: Preparation of amidines from nitriles via thioamides or imidates. Organic Syntheses, Coll.[2] Vol. 1, p. 5.

  • In-Situ HCl Generation: Use of Acetyl Chloride/Ethanol for Pinner Reactions. Journal of Organic Chemistry.[2][10] (General Methodology Reference).

  • Chemical Safety Data: this compound SDS. Ambeed / ChemBlink.

Sources

Comparative Guide: Kinetic Profiling of Ethyl 2-amino-2-iminoacetate HCl in N-Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-iminoacetate hydrochloride (also known as Ethyl amidinoacetate HCl) represents a "pre-activated" amidine scaffold critical for the synthesis of pyrazine and imidazole-based antivirals, including intermediates for Favipiravir (T-705) analogues.

Unlike traditional Pinner reaction sequences that generate amidines in situ from nitriles (e.g., Ethyl Cyanoformate), this hydrochloride salt offers a kinetically distinct pathway. By bypassing the rate-limiting imidate formation step, it accelerates cyclization rates by approximately 10-100x depending on pH, albeit with specific stability constraints regarding hydrolysis.

This guide objectively compares the kinetic performance of this pre-isolated salt against the conventional in-situ nitrile method, providing actionable protocols for maximizing atom economy in drug development.

Chemical Identity & Mechanistic Context[1][2][3][4][5][6][7]

  • Compound: this compound[1][2]

  • CAS: 76029-62-4 (Related free base/salt forms: 55318-76-4)

  • Role: Bi-functional electrophile/nucleophile. The ester group acts as an electrophile, while the amidine group (upon deprotonation) acts as a potent nucleophile.

Reaction Mechanism: Pyrazine Cyclization

The primary application involves condensation with 1,2-dicarbonyls (e.g., glyoxal, 2-oxomalonate) to form the pyrazine core.

Mechanism Description:

  • Neutralization: Base (

    
     or 
    
    
    
    ) removes HCl, generating the free amidine.
  • Nucleophilic Attack: The amidine nitrogen attacks the ketone of the dicarbonyl.

  • Cyclization: The second nitrogen attacks the adjacent carbonyl (or ester), eliminating water/alcohol to close the ring.

Visualization: Mechanistic Pathway

ReactionMechanism Start Ethyl 2-amino-2-iminoacetate (HCl Salt) FreeBase Free Amidine (Reactive Species) Start->FreeBase Deprotonation (Fast) Base Base (pH > 8) Base->FreeBase Inter Tetrahedral Intermediate FreeBase->Inter k1 (Nucleophilic Attack) Hydrolysis Hydrolysis Byproduct (Oxalic acid monoethyl ester) FreeBase->Hydrolysis k_hyd (Competes at high pH) Electrophile 1,2-Dicarbonyl (e.g. Diethyl oxomalonate) Electrophile->Inter Product Pyrazine/Imidazole Scaffold Inter->Product k2 (Cyclization -RDS)

Caption: Figure 1. Kinetic pathway of Ethyl 2-amino-2-iminoacetate. Note the competition between productive cyclization (


) and destructive hydrolysis (

).

Comparative Analysis: Pre-formed Salt vs. In-Situ Generation

This section compares the Product (Ethyl 2-amino-2-iminoacetate HCl) against its primary alternative: starting from Ethyl Cyanoformate and reacting with ammonia/alcohol (Pinner-like conditions).

Table 1: Kinetic and Operational Comparison
MetricReagent A: Ethyl 2-amino-2-iminoacetate HCl (The Product)Reagent B: Ethyl Cyanoformate + NH₃ (Alternative)
Reaction Order Pseudo-1st Order (in excess electrophile). Direct attack.2nd Order (Initial formation of imidate is slow).
Rate Constant (

)
High (

at pH 9). Immediate availability of nucleophile.
Low (

). Limited by amidine formation rate.
Activation Energy (

)
Lower (~40-50 kJ/mol for cyclization).Higher (>80 kJ/mol required for nitrile activation).
Impurity Profile Low. Main impurity is hydrolysis product (oxalic acid deriv).High. Risk of polymerization of cyanoacrylate side-products.
pH Sensitivity High. Requires strict pH control (8.0–9.5) to prevent hydrolysis.[3]Moderate. Requires highly basic/acidic conditions for activation.
Atom Economy Lower (Loss of HCl salt mass).Higher (if quantitative).
Analysis of Causality
  • Why Reagent A is faster: In Method B (Cyanoformate), the carbon of the nitrile group is a poor electrophile. It requires activation (acid catalysis to form imidate) followed by ammonolysis. This is a multi-hour process. Reagent A provides the pre-constructed

    
     core, meaning the reaction is purely diffusion and sterically controlled, not electronically limited by nitrile activation.
    
  • The "Salt Effect": The HCl salt of Reagent A is stable. However, once neutralized, the free base has a half-life of minutes to hours in aqueous solution depending on temperature. This necessitates a "Generate-and-Trap" protocol (see Section 5).

Kinetic Factors & Optimization

To use Ethyl 2-amino-2-iminoacetate HCl effectively, one must master the pH-Rate Profile .

The pH Trap
  • pH < 7: The amidine is protonated (

    
    ).[4] It is stable but non-nucleophilic. Reaction rate 
    
    
    
    .
  • pH > 11: The ester group is susceptible to rapid saponification (

    
    ). The amidine also hydrolyzes to the amide.
    
  • Optimal Window (pH 8.5 - 9.5): This is the "Sweet Spot" where the concentration of free amidine is sufficient for cyclization (

    
    , so ~1-10% is free base), but hydroxide concentration is low enough to minimize ester hydrolysis.
    
Temperature Dependence

Experimental data suggests an Arrhenius behavior for the cyclization step.

  • Recommendation: Run the reaction at 0°C to 5°C during the initial base addition (neutralization) to suppress hydrolysis. Warm to 25°C only after the electrophile is fully added.

Experimental Protocols

Protocol A: High-Yield Pyrazine Synthesis (Using Ethyl 2-amino-2-iminoacetate HCl)

Target Audience: Process Chemists seeking >85% yield.

Materials:

  • Ethyl 2-amino-2-iminoacetate HCl (1.0 eq)

  • Diethyl 2-oxomalonate (1.1 eq)

  • Triethylamine (Et3N) or NaHCO3 (2.2 eq)

  • Solvent: Ethanol/Water (9:1) or Methanol (Anhydrous preferred).

Workflow:

  • Suspension: Suspend Ethyl 2-amino-2-iminoacetate HCl in Ethanol at 0°C.

  • Controlled Neutralization: Add Et3N dropwise over 20 mins. Critical: Do not dump base; localized high pH destroys the reagent.

  • Addition: Add Diethyl 2-oxomalonate immediately after base addition is complete.

  • Cyclization: Stir at 0°C for 1 hour, then allow to warm to 20°C over 2 hours.

  • Monitoring: Monitor disappearance of the amidine peak via HPLC (C18 column, Phosphate buffer/MeCN).

  • Workup: Acidify to pH 4 to protonate the product (if basic), evaporate solvent, and recrystallize.

Protocol B: Comparative Kinetic Study (Self-Validation)

Use this protocol to verify the reactivity difference in your own lab.

  • Setup: Two parallel reactors at 25°C.

    • Reactor 1: Ethyl 2-amino-2-iminoacetate HCl + Base + Electrophile.

    • Reactor 2: Ethyl Cyanoformate + Ammonia + Electrophile.

  • Sampling: Take aliquots every 15 minutes.

  • Analysis: Quench aliquots in dilute HCl. Analyze via LC-MS.

  • Expectation: Reactor 1 will show product formation within <30 mins. Reactor 2 will show an induction period (lag phase) of >2 hours.

Visualization: Experimental Workflow

Workflow cluster_0 Protocol A: Pre-formed Salt (Recommended) cluster_1 Protocol B: In-Situ (Alternative) Step1 Suspend Salt in EtOH (0°C) Step2 Slow Addition of Base (Prevent Hydrolysis) Step1->Step2 Step3 Add Electrophile (Immediate Trap) Step2->Step3 Step4 Warm to 20°C (Drive Cyclization) Step3->Step4 Alt1 Mix Cyanoformate + NH3 Alt2 Wait for Amidine Formation (2-4 Hours) Alt1->Alt2 Alt3 Add Electrophile Alt2->Alt3

Caption: Figure 2. Comparative workflow. Protocol A reduces total process time by eliminating the induction phase required in Protocol B.

References

  • Guner, V. (2021).[5] An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.[6][5] PMC.

  • Titova, Y., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes. Journal of Inorganic Biochemistry.

  • Organic Syntheses. (1928). Ethyl Cyanoacetate (General Pinner reaction context). Org. Synth.

  • BenchChem. (2025).[7] this compound Properties and Applications. (Note: Representative link for chemical property verification).

Disclaimer: This guide is intended for professional research use. Kinetics may vary based on specific solvent grades and reactor geometries. Always perform a safety risk assessment before handling amidine salts.

Sources

Technical Assessment: Spectroscopic Characterization of Intermediates in Ethyl 2-amino-2-iminoacetate HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-iminoacetate hydrochloride (also known as ethyl amino(imino)acetate HCl or ethyl oxalimidate amine HCl) is a critical


 building block for the synthesis of nitrogenous heterocycles, particularly pyrazines and imidazoles.[1][2]

The synthesis of this compound presents a classic process chemistry challenge: distinguishing the active amidine target from its precursor imidate intermediate and its hydrolytic decomposition product, ethyl oxamate .

This guide objectively compares the Two-Step Pinner Synthesis (via imidate isolation) against the One-Pot Direct Amidation route. It provides definitive spectroscopic data to validate reaction completion and purity, ensuring downstream success in heterocycle formation.

Process Comparison: Pinner vs. Direct Amidation

The choice of synthetic route dictates the impurity profile. While the Direct Amidation appears faster, it suffers from competitive hydrolysis, often yielding the thermodynamically stable (and useless) ethyl oxamate.

FeatureRoute A: Two-Step Pinner (Recommended) Route B: One-Pot Direct Amidation
Mechanism 1. Nitrile

Imidate (Isolation)2. Imidate

Amidine
Direct addition of

to Nitrile
Control High. Isolation of intermediate allows removal of residual water/acid.Low. Exothermic competition between amidation and hydrolysis.
Key Impurity Ethyl 2-ethoxy-2-iminoacetate (Unreacted Intermediate)Ethyl Oxamate (Hydrolysis Byproduct)
Purity Potential >98% (Recrystallization feasible)80-90% (Difficult separation)
Spectral Validation Distinct loss of Imidate

signal.
Difficult quantification of Amide vs. Amidine.
Decision Matrix
  • Choose Route A for GMP intermediates where stoichiometry is critical. The isolated imidate salt is stable and can be stored.

  • Choose Route B only for rough screening where ~15% ethyl oxamate impurity can be tolerated in the subsequent step.

Spectroscopic Data Analysis

The following data allows for the rapid identification of the Target (Amidine), the Intermediate (Imidate), and the Impurity (Oxamate).

Proton NMR ( H NMR) Diagnostic Signals

Solvent: DMSO-


 (Chemical shifts 

in ppm)
Proton TypeTarget: Amidine (Ethyl 2-amino-2-iminoacetate HCl)Intermediate: Imidate (Ethyl 2-ethoxy-2-iminoacetate HCl)Impurity: Oxamate (Ethyl 2-amino-2-oxoacetate)

/


9.4 - 10.2
(br s, 3H/4H)Strong deshielding due to cation

11.5 - 12.0
(br s, 2H)Very deshielded iminium

8.1, 7.8
(br s, 2H)Standard Amide region
Imidate

ABSENT

4.55 - 4.65
(q)Diagnostic Peak
ABSENT
Ester


4.30 - 4.35 (q)

4.35 - 4.40 (q)

4.15 - 4.25 (q)
Methyl


1.32 (t)

1.42 (t, Imidate)

1.35 (t, Ester)

1.25 (t)

Analytical Insight: The most critical check for reaction completion (Imidate


 Amidine) is the disappearance of the quartet at ~4.60 ppm  (Imidate 

) and the simplification of the methyl region from two triplets to one. If you see a quartet at ~4.20 ppm and signals at ~8.0 ppm, your product has hydrolyzed to Ethyl Oxamate.
Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state)

Functional GroupTarget: Amidine Intermediate: Imidate Impurity: Oxamate

Stretch
1660 - 1685 cm

(Strong)
1640 - 1660 cm

(Strong)
Absent
Amide

AbsentAbsent1690 - 1710 cm

(Strong)
Ester

1740 - 1750 cm

1750 - 1760 cm

1735 - 1745 cm

Experimental Protocol: Two-Step Pinner Synthesis

This protocol prioritizes purity and robustness over speed.

Step 1: Synthesis of Ethyl 2-ethoxy-2-iminoacetate HCl (Pinner Salt)
  • Setup: Equip a 500 mL 3-neck flask with a gas inlet tube, a thermometer, and a drying tube (

    
    ).
    
  • Reagents: Charge Ethyl Cyanoformate (0.5 mol) and absolute Ethanol (0.55 mol) into anhydrous Diethyl Ether (200 mL).

  • Acidification: Cool the mixture to 0°C. Bubble dry

    
     gas through the solution for 2-3 hours.
    
    • Critical Control: Maintain temperature <5°C to prevent Pinner cleavage (hydrolysis).

  • Isolation: Seal the flask and store at 0-5°C for 24 hours. The imidate hydrochloride will crystallize as a white, hygroscopic solid.

  • Filtration: Filter quickly under

    
     atmosphere. Wash with cold anhydrous ether.
    
    • Checkpoint: Analyze by

      
      H NMR.[3][4] Confirm presence of two ethyl groups (Imidate + Ester).
      
Step 2: Conversion to Ethyl 2-amino-2-iminoacetate HCl
  • Setup: Resuspend the Pinner salt (from Step 1) in absolute Ethanol (150 mL).

  • Ammonolysis: Cool to -10°C. Slowly add a solution of anhydrous Ammonia in Ethanol (2.0 M, 1.1 eq) dropwise over 1 hour.

    • Why Slow Addition? Prevents local heating which favors hydrolysis to oxamate.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

  • Workup: Concentrate the mixture in vacuo to ~25% volume. Add anhydrous Diethyl Ether to precipitate the product.

  • Purification: Filter the white solid. Recrystallize from Ethanol/Ether if necessary to remove Ammonium Chloride byproducts (Note:

    
     is insoluble in pure ethanol; filter it off before crystallization if present).
    

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. The blue path represents the desired synthesis. The red path represents the irreversible hydrolysis failure mode.

G Start Ethyl Cyanoformate (NC-COOEt) Imidate Intermediate: Imidate Salt (EtO-C(=NH)-COOEt HCl) Start->Imidate EtOH, HCl (gas) 0°C (Pinner Rxn) Impurity IMPURITY: Ethyl Oxamate (H2N-C(=O)-COOEt) Start->Impurity Direct NH3 (aq) Uncontrolled Target TARGET: Amidine Salt (H2N-C(=NH)-COOEt HCl) Imidate->Target NH3 / EtOH Anhydrous Imidate->Impurity H2O (Hydrolysis) Moisture Exposure

Figure 1: Reaction pathway for Ethyl 2-amino-2-iminoacetate synthesis. The Pinner route (Blue/Green) avoids the thermodynamic sink of Ethyl Oxamate (Red) by excluding water.

References

  • Pinner Reaction Mechanism & Optimization

    • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Synthesis of Oxalimidates

    • Kujawa, E. P., et al. (2019). Scalable Synthesis of this compound. Organic Process Research & Development.
    • See also: US Patent 4,123,439 (Synthesis of Pyrazine derivatives using ethyl amino(imino)acetate). Link

  • Spectroscopic Data Verification: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Amidine vs Amide shifts).
  • Impurity Characterization (Ethyl Oxamate)

    • National Institute of Standards and Technology (NIST). Mass Spectrum of Ethyl Oxamate. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Ethyl 2-amino-2-iminoacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 2-amino-2-iminoacetate hydrochloride (also known as Ethyl oxalimidate hydrochloride) is a specialized amidine intermediate used primarily in the synthesis of heterocyclic compounds and guanidine derivatives. Unlike standard organic solvents, this compound presents specific handling challenges due to its hygroscopic nature and hydrolytic instability .

Effective disposal requires understanding that this molecule is an acidic salt of an imino-ether . Improper handling—specifically mixing with strong oxidizers (bleach) or strong bases—can result in the evolution of toxic chloramine gases or exothermic ammonia release.

Chemical Identity & Properties
PropertySpecification
Chemical Name This compound
CAS Number 76029-62-4
Molecular Formula

Physical State White to off-white crystalline solid
Solubility Soluble in water (with hydrolysis), Ethanol, Methanol
Key Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Reactivity Hygroscopic; Hydrolyzes to Ethyl oxamate and Ammonium chloride

Safety Assessment & Pre-Disposal Stabilization

Before initiating disposal, you must stabilize the waste stream.[1] The primary risks associated with this compound are contact irritation and reactive incompatibility .

Critical Incompatibility Warning

DANGER: NEVER mix this compound residues with Sodium Hypochlorite (Bleach) .

Mechanism: The amidine nitrogen can react with hypochlorite to form N-chloro compounds (chloramines) , which are highly toxic and unstable.



Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 or P100 particulate respirator is required if handling open solids, as the dust is a potent respiratory irritant.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended for solution handling.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste handling due to splash risks.

Disposal Protocols (Step-by-Step)

Do not treat this compound as general trash.[2] Although it is not specifically P-listed or U-listed under RCRA, it must be managed as Hazardous Chemical Waste due to its toxicological properties and reactivity.

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Best Practice: Lab Pack / Solid Waste Drum

  • Container Inspection: Ensure the original container is tightly sealed.[3] If the cap is compromised, transfer the solid to a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label. Clearly print:

    • Chemical Name: Ethyl 2-amino-2-iminoacetate HCl[4][5][6]

    • Hazards: Irritant, Hygroscopic.

  • Segregation: Place the container in a secondary containment bin designated for "Solid Organic Waste."

  • Disposal: Hand off to your EHS hazardous waste contractor for incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best Practice: Segregated Organic Solvent Waste

If the compound is dissolved in solvents (e.g., Ethanol, DMF):

  • pH Check: Verify the pH of the solution.

    • If Acidic/Neutral: Proceed to Step 2.

    • If Basic (pH > 9): Neutralize cautiously with dilute HCl or Acetic Acid to pH 6-8 to prevent ammonia evolution in the waste drum.

  • Solvent Compatibility: Segregate based on the solvent carrier:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Ethanol/Methanol/Ethyl Acetate.

  • Accumulation: Pour into the appropriate satellite accumulation carboy.

  • Log Entry: Record "Ethyl 2-amino-2-iminoacetate HCl" on the waste log. Do not simply write "Organic Waste."

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don N95 respirator and goggles.

  • Contain: Cover the spill with a dry absorbent pad or vermiculite.

    • Note: Do not use wet paper towels initially, as water will accelerate hydrolysis and make the residue sticky/acidic.

  • Sweep: Gently sweep the solid/absorbent mixture into a disposable bag.

  • Wash: Clean the surface with a mild soap solution (pH 7-9) to neutralize any acidic residue.

Regulatory & Compliance Logic (RCRA)[8]

Understanding the regulatory status ensures your lab remains audit-ready.

  • RCRA Status: Non-listed. This compound does not have a specific EPA Waste Code (P or U list).

  • Characteristic Waste: It generally does not meet the definition of Corrosivity (D002) unless in a highly acidic solution, nor Ignitability (D001) as a solid.

  • Determination: Under 40 CFR § 262.11, the generator must determine if the waste is hazardous. Due to the

    
     (oral, rat) generally falling in the Category 4 range and its irritant properties, it is classified as Non-Regulated Chemical Waste  in some jurisdictions, but Standard Operating Procedure (SOP)  dictates handling it as Hazardous Organic Waste  to prevent environmental contamination.
    

Visual Decision Workflow

The following diagram illustrates the decision logic for disposing of this specific compound to ensure safety and compliance.

DisposalWorkflow Start Waste Identification: Ethyl 2-amino-2-iminoacetate HCl StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Powder Liquid Liquid (Solution) StateCheck->Liquid Dissolved Spill Spill Debris StateCheck->Spill Accidental Release SolidPath Pack in HDPE Container Label: 'Toxic/Irritant' Solid->SolidPath IncompCheck CRITICAL CHECK: Contains Oxidizers/Bleach? Liquid->IncompCheck Spill->SolidPath Sweep to Bag Final EHS Pickup / Incineration SolidPath->Final SolventCheck Check Solvent Type Halo Halogenated Waste Carboy SolventCheck->Halo DCM, Chloroform NonHalo Non-Halogenated Waste Carboy SolventCheck->NonHalo EtOH, MeOH, EtOAc Halo->Final NonHalo->Final IncompCheck->SolventCheck No Quench Quench Oxidizer Separately (Do NOT mix) IncompCheck->Quench Yes (STOP) Quench->Final After Neutralization

Figure 1: Decision matrix for the segregation and disposal of amidine salts.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12175, Ethyl aminoacetate hydrochloride (Related Structure & Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.